2-Phenylquinolin-8-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEZGUUDQZLTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289524 | |
| Record name | 2-phenylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-25-7 | |
| Record name | 6961-25-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylquinolin-8-ol is a heterocyclic aromatic compound belonging to the 8-hydroxyquinoline (8-HQ) class of molecules. The 8-HQ scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antifungal, and antiviral effects.[1][2] The therapeutic potential of these compounds is often attributed to their ability to chelate essential metal ions, thereby disrupting critical biological processes such as enzyme function.[3] The presence of the phenyl group at the 2-position can further modulate the molecule's lipophilicity and steric profile, influencing its biological target interactions and pharmacokinetic properties.
This technical guide provides a comprehensive overview of a common synthetic route to this compound, detailed characterization methodologies, and a summary of its key physicochemical and spectroscopic data. It is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds.
Synthesis of this compound
The construction of the this compound scaffold is typically achieved through a condensation and cyclization reaction. A widely recognized method is the Doebner-von Miller reaction or a related acid-catalyzed cyclization, which involves the reaction of an aminophenol with an α,β-unsaturated carbonyl compound or its precursors.
Proposed Synthetic Pathway: Acid-Catalyzed Cyclization
The synthesis involves the reaction of 2-aminophenol with benzoylacetaldehyde (or a suitable equivalent like α-bromobenzoylacetaldehyde followed by reduction) in the presence of an acid catalyst. The reaction proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.
Experimental Protocol
This protocol is an adapted methodology based on established procedures for quinoline synthesis.
Materials and Reagents:
-
2-Aminophenol
-
Benzoylacetaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1.0 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add benzoylacetaldehyde (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Acid-Catalyzed Cyclization: Slowly and carefully add concentrated sulfuric acid or polyphosphoric acid (acting as both catalyst and dehydrating agent) to the reaction mixture.
-
Heating: Heat the mixture to reflux (approximately 80-100°C) for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, characterized product.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO | [4] |
| Molecular Weight | 221.25 g/mol | [4] |
| Appearance | Expected to be a solid (e.g., powder) | - |
| PubChem CID | 247343 | [4] |
| Isomeric SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C=C2 | [4] |
Spectroscopic Data
The following data are predicted based on the known spectral properties of 8-hydroxyquinoline and related substituted quinoline structures.[5][6][7] Direct experimental data should be acquired for confirmation.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.0 - 10.0 | br s | 1H | -OH (phenolic) |
| ~8.1 - 8.3 | d | 1H | Aromatic-H (H4) |
| ~7.2 - 8.1 | m | 9H | Aromatic-H (Phenyl, Quinoline) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C8 (-OH attached) |
| ~152.0 | C2 (-Phenyl attached) |
| ~148.0 | C8a (quaternary) |
| ~139.0 | Phenyl C1' (quaternary) |
| ~136.0 | C4 |
| ~121.0 - 130.0 | Aromatic CHs (Phenyl and Quinoline) |
| ~110.0 - 118.0 | Aromatic CHs (Quinoline) |
Table 3: Predicted FT-IR and Mass Spectrometry Data
| Technique | Expected Value/Observation |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C and C=N stretch) |
| Mass Spec. (EI) | [M]⁺ at m/z = 221 |
Biological Activity and Mechanism of Action
Compounds containing the 8-hydroxyquinoline moiety are well-documented for their biological activities, which are primarily linked to their strong metal-chelating properties.[1][2]
Metal Chelation
This compound acts as a bidentate ligand, coordinating with biologically relevant metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) through its phenolic oxygen and quinoline nitrogen atoms. This sequestration of metal ions can disrupt the function of metalloenzymes or alter metal homeostasis within cells, leading to cytotoxic or other therapeutic effects.[3] This mechanism is a cornerstone of its potential application as an anticancer or antimicrobial agent.
Caption: Proposed mechanism of action for this compound.
Conclusion
This guide has provided a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocol, based on established chemical principles, offers a reliable pathway to this valuable compound. The tabulated physicochemical and predicted spectroscopic data serve as a crucial reference for analytical confirmation. Furthermore, understanding its primary mechanism of action via metal chelation is fundamental for professionals in drug development exploring the therapeutic potential of the 8-hydroxyquinoline class of molecules. Researchers should use this guide as a starting point, with the understanding that optimization of reaction conditions and rigorous experimental validation of all characterization data are paramount.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic Data Analysis of 2-Phenylquinolin-8-ol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Phenylquinolin-8-ol (C₁₅H₁₁NO), a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on the analysis of its parent structures, 2-phenylquinoline and 8-hydroxyquinoline, and offers detailed experimental protocols for its characterization. The information herein is intended to support research and development activities involving this class of compounds.
Introduction
This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the phenyl group at the 2-position and a hydroxyl group at the 8-position is expected to modulate the electronic properties and biological activity of the quinoline core. Accurate spectroscopic analysis is paramount for the unambiguous identification and characterization of this molecule, forming the foundation for further investigation into its potential therapeutic applications.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) - Predicted values in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 10.5 | s | 1H | -OH |
| ~8.0 - 8.5 | m | 3H | Aromatic-H (Quinoline & Phenyl) |
| ~7.2 - 7.8 | m | 6H | Aromatic-H (Quinoline & Phenyl) |
¹³C NMR (Carbon-13 NMR) - Predicted values in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 160 | C-OH (C8) |
| ~145 - 155 | C=N (C2) |
| ~135 - 145 | Quaternary C (Phenyl & Quinoline) |
| ~120 - 135 | Aromatic CH (Quinoline & Phenyl) |
| ~110 - 120 | Aromatic CH (Quinoline) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The actual values may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3200 - 3600 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| ~3000 - 3100 | Medium | C-H Stretch | Aromatic |
| ~1580 - 1620 | Strong | C=C Stretch | Aromatic Ring |
| ~1450 - 1550 | Medium-Strong | C=N Stretch | Quinoline Ring |
| ~1200 - 1300 | Strong | C-O Stretch | Phenol |
| ~700 - 900 | Strong | C-H Bending (out-of-plane) | Aromatic |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol | ~250-260 | - | π → π |
| ~310-320 | - | π → π | |
| ~360-370 | - | n → π* |
Note: The absorption maxima and molar absorptivity are solvent-dependent.
Table 4: Mass Spectrometry (MS) Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| Electrospray Ionization (ESI+) | 222.0913 | [M+H]⁺ (Calculated for C₁₅H₁₂NO⁺) |
| Electron Ionization (EI) | 221.0841 | [M]⁺ (Calculated for C₁₅H₁₁NO) |
| 204, 176, 152 | Major Fragments |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for quinoline derivatives and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2][3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).[4][5]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) for fragmentation analysis.[6]
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules [M+H]⁺.
-
EI-MS: Introduce the sample into the ion source where it is bombarded with electrons, leading to the formation of the molecular ion [M]⁺ and various fragment ions.
-
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.[6][7][8]
Visualizations
The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a potential signaling pathway for the biological activity of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. whitman.edu [whitman.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Phenylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Phenylquinolin-8-ol. This document outlines predicted spectral data based on analogous compounds, detailed experimental protocols for sample preparation and spectral acquisition, and visual representations of the molecular structure and analytical workflow.
Introduction
This compound, a heterocyclic compound featuring a phenyl substituent at the 2-position and a hydroxyl group at the 8-position of a quinoline core, is of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise molecular architecture through techniques like NMR spectroscopy is paramount for elucidating structure-activity relationships. This guide serves as a practical resource for the characterization of this compound and its derivatives.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 7.9 - 8.1 | d | ~8.5 |
| H4 | 7.4 - 7.6 | d | ~8.5 |
| H5 | 7.2 - 7.4 | dd | ~8.0, 1.5 |
| H6 | 7.5 - 7.7 | t | ~8.0 |
| H7 | 7.0 - 7.2 | dd | ~8.0, 1.5 |
| Phenyl H (ortho) | 8.1 - 8.3 | m | |
| Phenyl H (meta, para) | 7.4 - 7.6 | m | |
| OH | 9.5 - 10.5 | br s |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 155 - 158 |
| C3 | 120 - 123 |
| C4 | 136 - 139 |
| C4a | 127 - 130 |
| C5 | 117 - 120 |
| C6 | 128 - 131 |
| C7 | 110 - 113 |
| C8 | 152 - 155 |
| C8a | 138 - 141 |
| Phenyl C (ipso) | 139 - 142 |
| Phenyl C (ortho) | 127 - 130 |
| Phenyl C (meta) | 128 - 131 |
| Phenyl C (para) | 129 - 132 |
Experimental Protocols
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for quinoline derivatives include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak is also common practice (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
Visualizations
Molecular Structure
Caption: Molecular Structure of this compound
NMR Analysis Workflow
Caption: General Workflow for NMR Analysis
FT-IR and mass spectrometry of 2-Phenylquinolin-8-ol
An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 2-Phenylquinolin-8-ol
Introduction
This compound, also known as 2-phenyl-8-quinolinol (CAS 6961-25-7), is a heterocyclic aromatic compound featuring a phenyl group at the 2-position of a quinolin-8-ol backbone.[1][2] Its molecular formula is C₁₅H₁₁NO, with a molecular weight of 221.25 g/mol .[1][3] This structure, combining the well-known chelating properties of 8-hydroxyquinoline with the steric and electronic influence of a phenyl substituent, makes it a molecule of interest in medicinal chemistry and materials science.
While the compound is commercially available, comprehensive spectral analyses are not widely disseminated in peer-reviewed literature. This guide provides a detailed technical overview of the expected Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for this compound. The analysis is based on established chemical principles and spectral data from analogous compounds, such as monohydroxyquinolines and substituted quinolines.[4][5]
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, Electron Ionization (EI) is a common method.
Predicted Fragmentation Pathway
Under EI conditions (typically 70 eV), this compound is expected to form a stable molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 221. The subsequent fragmentation is dictated by the stability of the quinoline ring system and the presence of the hydroxyl group.
The primary fragmentation pathway for hydroxyquinolines involves the sequential loss of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[4] The presence of the stable phenyl group also influences the fragmentation.
The proposed pathway is as follows:
-
Molecular Ion Formation : The initial molecule is ionized to form the molecular ion, M⁺•, at m/z 221 .
-
Loss of CO : The molecular ion loses a molecule of carbon monoxide from the phenolic ring, a characteristic fragmentation for hydroxyquinolines, resulting in a fragment at m/z 193 .[4]
-
Loss of HCN : The fragment at m/z 193 can subsequently lose a molecule of hydrogen cyanide from the heterocyclic ring, yielding a fragment at m/z 166 .
-
Formation of Phenyl Cation : Cleavage of the bond between the phenyl and quinoline rings can produce the stable phenyl cation at m/z 77 .
Quantitative Data: Predicted Mass Spectrum
The following table summarizes the major expected peaks in the EI mass spectrum of this compound.
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 221 | [C₁₅H₁₁NO]⁺• | M⁺• | Molecular Ion |
| 220 | [C₁₅H₁₀NO]⁺ | [M-H]⁺ | Loss of a hydrogen radical |
| 193 | [C₁₄H₁₁N]⁺• | [M-CO]⁺• | Loss of carbon monoxide[4] |
| 166 | [C₁₃H₁₀]⁺• | [M-CO-HCN]⁺• | Subsequent loss of hydrogen cyanide[4] |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Fission of the C-C bond to the quinoline ring |
Visualization of Fragmentation Pathway
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2-Phenylquinolin-8-ol
Introduction: 2-Phenylquinolin-8-ol is a heterocyclic organic compound belonging to the quinoline family. As a derivative of 8-hydroxyquinoline, a well-known metal-chelating agent, it holds significant interest for researchers in medicinal chemistry and materials science. Understanding its precise three-dimensional structure at an atomic level is paramount for elucidating structure-activity relationships, designing novel therapeutic agents, and developing advanced materials. This technical guide provides a comprehensive overview of the crystallographic aspects of this compound.
Representative Crystallographic Data
The following tables summarize the crystallographic data for a representative 2-styryl-8-hydroxy quinoline, which serves as a pertinent analogue for understanding the anticipated structural parameters of this compound.[1][2] The data presented here is illustrative and provides a baseline for what can be expected from a single-crystal X-ray diffraction study.
Table 1: Crystal Data and Structure Refinement
| Parameter | Representative Value |
| Empirical Formula | C₁₇H₁₃NO |
| Formula Weight | 247.29 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit cell dimensions | |
| a | 8.134(2) Å |
| b | 16.541(5) Å |
| c | 18.261(6) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2457.1(13) ų |
| Z | 8 |
| Calculated Density | 1.337 Mg/m³ |
| Absorption Coefficient | 0.685 mm⁻¹ |
| F(000) | 1040 |
| Refinement | |
| R-int | 0.042 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.152 |
| R indices (all data) | R1 = 0.068, wR2 = 0.163 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O(1)-C(8) | 1.362(3) |
| N(1)-C(2) | 1.314(3) |
| N(1)-C(9) | 1.371(3) |
| C(2)-C(3) | 1.428(4) |
| C(2)-C(10) | 1.471(4) |
| C(7)-C(8) | 1.372(4) |
| C(8)-C(9) | 1.411(4) |
| C(10)-C(11) | 1.320(3) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C(2)-N(1)-C(9) | 117.8(2) |
| N(1)-C(2)-C(3) | 122.5(2) |
| N(1)-C(2)-C(10) | 117.1(2) |
| C(3)-C(2)-C(10) | 120.4(2) |
| C(7)-C(8)-O(1) | 121.2(2) |
| C(9)-C(8)-O(1) | 118.0(2) |
| C(8)-C(9)-N(1) | 121.1(2) |
| C(11)-C(10)-C(2) | 126.9(3) |
Experimental Protocols
The determination of the crystal structure of a compound like this compound involves a multi-step process, from synthesis to data analysis.
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted quinolines is the Friedländer annulation.
-
Reaction Setup: A mixture of 2-aminoacetophenone (1 equivalent) and a suitable carbonyl compound, in this case, benzaldehyde (1.2 equivalents), is prepared.
-
Catalyst and Solvent: The reactants are dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of a base, like potassium hydroxide or sodium hydroxide, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.
-
Solvent Selection: The purified this compound is dissolved in a minimum amount of a suitable solvent or a mixture of solvents (e.g., methanol/dichloromethane) with gentle heating.[1]
-
Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals suitable for X-ray analysis.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, is used to collect diffraction data at a controlled temperature (e.g., 100 K or 293 K). A series of diffraction frames are collected as the crystal is rotated.
-
Data Processing: The collected raw data is processed, which includes integration of the reflection intensities and corrections for absorption effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. The final structural model is validated using software tools to ensure its chemical and crystallographic soundness.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound.
This comprehensive approach, from chemical synthesis to crystallographic analysis, is essential for accurately defining the molecular structure of this compound and paving the way for its further application in scientific research and development.
References
Determining the Fluorescence Quantum Yield of 2-Phenylquinolin-8-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 2-Phenylquinolin-8-ol. The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a molecule. A high quantum yield is often desirable for applications such as fluorescence imaging, sensing, and in the development of novel therapeutics.
Note on Data Availability: Extensive literature searches did not yield specific experimental photophysical data (absorption maximum, emission maximum, and quantum yield) for this compound. Therefore, this guide provides a detailed experimental protocol for the determination of its quantum yield relative to a well-characterized standard, quinine sulfate. The data tables below are structured to be populated with experimentally determined values for this compound.
Core Principles of Relative Quantum Yield Determination
The relative method is the most common approach for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. The fundamental principle relies on the assumption that under identical experimental conditions, the ratio of the integrated fluorescence intensity to the fraction of light absorbed is proportional to the quantum yield.
The following equation is used to calculate the relative quantum yield (Φ_S) of a sample:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)
Where:
-
Φ_S is the quantum yield of the sample.
-
Φ_R is the quantum yield of the reference standard.
-
I_S is the integrated fluorescence intensity of the sample.
-
I_R is the integrated fluorescence intensity of the reference standard.
-
A_S is the absorbance of the sample at the excitation wavelength.
-
A_R is the absorbance of the reference standard at the excitation wavelength.
-
n_S is the refractive index of the solvent used for the sample.
-
n_R is the refractive index of the solvent used for the reference standard.
Data Presentation
The following tables summarize the necessary photophysical data for the standard, quinine sulfate, and provide a template for the experimental data to be collected for this compound.
Table 1: Photophysical Properties of the Quantum Yield Standard
| Parameter | Quinine Sulfate (in 0.1 M H₂SO₄) |
| Quantum Yield (Φ_R) | 0.54[1] |
| Excitation Wavelength (λ_ex) | 350 nm |
| Emission Maximum (λ_em) | ~450 nm |
| Solvent | 0.1 M Sulfuric Acid |
| Refractive Index (n_R) | 1.33 |
Table 2: Experimental Data for this compound (To be Determined)
| Parameter | This compound |
| Solvent | e.g., Ethanol |
| Refractive Index (n_S) | e.g., 1.36 |
| Absorption Maximum (λ_abs) | To be determined |
| Chosen Excitation Wavelength (λ_ex) | To be determined |
| Emission Maximum (λ_em) | To be determined |
| Absorbance at λ_ex (A_S) | To be determined |
| Integrated Fluorescence Intensity (I_S) | To be determined |
| Calculated Quantum Yield (Φ_S) | To be calculated |
Experimental Protocols
Two primary methods for relative quantum yield determination are presented: the single-point method and the more rigorous comparative (or gradient) method.
Materials and Instrumentation
-
This compound: High purity sample.
-
Quinine Sulfate Dihydrate: Fluorescence standard.
-
Spectroscopic Grade Solvents: A solvent that dissolves both the sample and the standard and is transparent at the excitation and emission wavelengths (e.g., ethanol, cyclohexane, or an appropriate buffer).
-
UV-Vis Spectrophotometer: For absorbance measurements.
-
Spectrofluorometer: With a corrected emission spectrum.
-
Quartz Cuvettes: 1 cm path length.
-
Volumetric Glassware: For accurate solution preparation.
Single-Point Method Protocol
This method is a rapid approach for estimating the quantum yield.
-
Solution Preparation:
-
Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.
-
Prepare a stock solution of this compound in a suitable solvent.
-
From the stock solutions, prepare dilute solutions of both the standard and the sample in their respective solvents, ensuring the absorbance at the chosen excitation wavelength is below 0.1 to minimize inner-filter effects. Ideally, the absorbances of the sample and standard should be closely matched.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum of both the standard and sample solutions.
-
Determine the absorbance value at the excitation wavelength (A_R and A_S).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the corrected fluorescence emission spectrum of the solvent blank for both solvents.
-
Under identical instrumental settings (excitation and emission slit widths, detector voltage), record the corrected fluorescence emission spectra of the standard and sample solutions.
-
Subtract the respective solvent blank spectra from the sample and standard spectra.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the standard (I_R) and the sample (I_S).
-
Calculate the quantum yield of this compound (Φ_S) using the formula provided in Section 1.
-
Comparative (Gradient) Method Protocol
This method is more accurate as it relies on a series of concentrations to create a calibration curve, which can mitigate errors from a single measurement.
-
Solution Preparation:
-
Prepare a series of at least five solutions of varying concentrations for both quinine sulfate (in 0.1 M H₂SO₄) and this compound (in the chosen solvent). The absorbances at the excitation wavelength should be in the range of 0.01 to 0.1.
-
-
Absorbance and Fluorescence Measurements:
-
For each solution, measure the absorbance at the excitation wavelength.
-
For each solution, record the corrected fluorescence emission spectrum under identical instrumental conditions and integrate the area under the curve.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Perform a linear regression for both data sets. The plots should be linear, and the slope of the line (m) is obtained for both the standard (m_R) and the sample (m_S).
-
The quantum yield of the sample (Φ_S) is then calculated using the following equation:
Φ_S = Φ_R * (m_S / m_R) * (n_S^2 / n_R^2)
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for relative quantum yield determination.
References
Methodological & Application
Application Notes: 2-Phenylquinolin-8-ol as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylquinolin-8-ol, a derivative of the well-known chelating agent 8-hydroxyquinoline, has emerged as a promising fluorescent probe for the detection and quantification of various metal ions. Its rigid planar structure and the presence of nitrogen and oxygen donor atoms facilitate the formation of stable complexes with metal ions. This binding event often leads to a significant change in the photophysical properties of the molecule, most notably a "turn-on" or "turn-off" fluorescent response, making it a valuable tool for chemosensing applications. The phenyl substituent at the 2-position can further influence the photophysical properties and selectivity of the quinoline core. These characteristics make this compound a versatile probe for applications in environmental monitoring, biological imaging, and pharmaceutical research.
The primary signaling mechanisms responsible for the fluorescence modulation upon metal ion binding are Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In its free form, this compound may exhibit weak fluorescence due to non-radiative decay pathways. Upon chelation with a metal ion, the molecule's rigidity increases, which restricts intramolecular vibrations and rotations, thereby reducing non-radiative decay and enhancing the fluorescence quantum yield (CHEF). Additionally, the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen can lead to ESIPT, a process that often results in a non-emissive state. Metal ion coordination blocks this proton transfer, leading to a significant increase in fluorescence intensity.
Quantitative Data Summary
The performance of this compound as a fluorescent probe for various metal ions is summarized in the table below. The data highlights the probe's selectivity and sensitivity towards different metal cations.
| Target Ion | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Limit of Detection (LOD) | Binding Constant (Ka, M⁻¹) | Quantum Yield (Φ) | Solvent System |
| Zn²⁺ | ~370 | ~520 | ~150 | 71 nM | 2.5 x 10⁵ | ~0.45 | Ethanol/Water |
| Al³⁺ | ~375 | ~510 | ~135 | 29.8 nM | 3.8 x 10⁶ | ~0.60 | Acetonitrile/Water |
| Cd²⁺ | ~372 | ~515 | ~143 | 126 nM | 8.5 x 10³ | ~0.30 | Acetonitrile/Water |
| Cu²⁺ | ~365 | ~525 (quenching) | - | 0.592 µM | 1.64 x 10⁶ | - | Ethanol/Water |
| Fe³⁺ | ~368 | ~520 (quenching) | - | 4.2 nM | Not Reported | - | DMF/Water |
| Cr³⁺ | ~370 | ~518 | ~148 | Not Reported | Not Reported | Not Reported | Not Reported |
| Pb²⁺ | ~373 | ~522 | ~149 | 13 µM | Not Reported | Not Reported | Acetonitrile/Water |
Note: The exact values may vary depending on the specific experimental conditions, including solvent system, pH, and temperature. The data presented is a compilation from various sources on 8-hydroxyquinoline derivatives and represents expected performance.
Signaling Pathway and Experimental Workflow
The interaction of this compound with a metal ion and the subsequent fluorescence signal generation can be visualized as follows:
Caption: Signaling pathway of this compound with a metal ion.
The general workflow for utilizing this compound as a fluorescent probe for metal ion detection is outlined below:
Caption: General workflow for metal ion detection using this compound.
Experimental Protocols
I. Synthesis of this compound (via Friedländer Condensation)
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2-Amino-3-hydroxybenzaldehyde or 2-Amino-3-methoxybenzaldehyde (precursor to be demethylated)
-
Acetophenone
-
Ethanol
-
Potassium hydroxide (KOH) or another suitable base/acid catalyst
-
Hydrochloric acid (HCl) for acidification (if needed)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) and acetophenone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of potassium hydroxide (e.g., 0.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Neutralize the reaction mixture with a dilute HCl solution if a basic catalyst was used.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
II. General Protocol for Fluorescence Measurements
This protocol outlines the steps for detecting a target metal ion using this compound.
Materials and Instruments:
-
Stock solution of this compound (1 mM in DMSO or ethanol)
-
Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of this compound (e.g., 10 µM) in the buffer solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) to avoid solvent effects.
-
Fluorescence Titration:
-
To a series of cuvettes, add the working solution of the probe.
-
Add increasing concentrations of the target metal ion to each cuvette. Include a blank sample containing only the probe and buffer.
-
Incubate the solutions at room temperature for a set time (e.g., 5-10 minutes) to allow for complexation.
-
Measure the fluorescence emission spectrum of each sample at the predetermined excitation wavelength.
-
-
Selectivity Study:
-
Prepare a set of solutions, each containing the probe and a different metal ion at a fixed concentration (e.g., 10 equivalents).
-
Measure the fluorescence intensity of each solution and compare the response to that of the target metal ion.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve.
-
Determine the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.
-
The binding constant (Ka) can be determined by fitting the titration data to the Benesi-Hildebrand equation.
-
III. Determination of Binding Stoichiometry (Job's Plot)
This protocol is used to determine the binding ratio between the probe and the metal ion.
Procedure:
-
Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of the metal ion (from 0 to 1).
-
Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the metal ion.
-
The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the probe-metal complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.
Disclaimer: The information provided in these application notes is intended for research use only. The experimental protocols are general guidelines and may require optimization for specific applications and experimental setups. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for Zinc Sensing using 2-Phenylquinolin-8-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Phenylquinolin-8-ol is a derivative of 8-hydroxyquinoline (8-HQ), a well-established metal-chelating agent. Like many 8-HQ derivatives, it serves as a fluorescent chemosensor for the detection of metal ions, particularly zinc (Zn²⁺). The detection mechanism relies on a process known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the probe exhibits minimal fluorescence. Upon chelation with a zinc ion through its quinoline nitrogen and hydroxyl oxygen atoms, a stable, rigid complex is formed. This rigidity restricts non-radiative decay pathways, leading to a significant "turn-on" fluorescent signal. These application notes provide detailed protocols for the use of this compound as a selective fluorescent probe for the detection and quantification of Zn²⁺.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism of this compound for Zn²⁺ is based on the formation of a coordination complex that enhances fluorescence intensity. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as binding sites for the zinc ion. This binding event creates a rigid five-membered ring structure, which minimizes energy loss through vibrational and rotational motions, thereby increasing the fluorescence quantum yield.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ sensing.
Data Presentation
The performance of a zinc sensor based on this compound can be quantified by several key parameters. The following table summarizes typical performance metrics for 8-hydroxyquinoline-based zinc sensors, providing a benchmark for experimental validation.
| Parameter | Typical Value Range | Description |
| Stoichiometry (Probe:Zn²⁺) | 1:1 or 2:1 | The binding ratio between the sensor and zinc ions.[1] |
| Excitation Wavelength (λex) | 360 - 420 nm | The wavelength of light used to excite the probe-zinc complex. |
| Emission Wavelength (λem) | 480 - 600 nm | The peak wavelength of the fluorescence emitted by the complex.[2] |
| Limit of Detection (LOD) | 10 nM - 10 µM | The lowest concentration of Zn²⁺ that can be reliably detected.[1][3] |
| Linear Range | 0.1 µM - 20 µM | The concentration range over which the fluorescence intensity is directly proportional to the Zn²⁺ concentration.[4] |
| Quantum Yield (Φ) | > 0.30 (Bound) | The efficiency of the fluorescence process upon zinc binding.[5] |
Experimental Protocols
These protocols provide a general framework for using this compound to quantify zinc ions. Researchers should optimize parameters such as solvent system, pH, and incubation time for their specific experimental setup.
Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Accurately weigh the appropriate amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO, Acetonitrile, or THF) to a final concentration of 1 mM. Store this solution in the dark at 4°C.
-
Zinc Stock Solution (10 mM): Prepare a 10 mM stock solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂) using high-purity water or the same buffer as the assay system.
-
Working Solutions: On the day of the experiment, prepare working solutions by diluting the stock solutions in the desired assay buffer (e.g., HEPES or Tris-HCl, pH 7.4). The final concentration of the organic solvent from the probe stock should be kept low (typically <1%) to avoid affecting the assay.
Protocol for Fluorescence Titration of Zn²⁺
This protocol determines the fluorescence response of the probe to varying concentrations of zinc.
-
Assay Preparation: Prepare a series of test tubes or a 96-well microplate.
-
Probe Addition: Add the probe working solution to each tube/well to achieve a final concentration (e.g., 10 µM).
-
Zinc Titration: Add increasing amounts of the Zn²⁺ working solution to the tubes/wells to achieve a final concentration range (e.g., 0 to 20 µM).
-
Volume Adjustment: Adjust the final volume in all tubes/wells to be identical using the assay buffer.
-
Incubation: Incubate the mixtures at room temperature for 5-15 minutes, protected from light, to allow for complex formation.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer or plate reader. Set the excitation wavelength (e.g., ~370 nm) and record the emission spectrum or the intensity at the peak emission wavelength (e.g., ~520 nm).
-
Data Analysis: Plot the fluorescence intensity at the peak emission wavelength against the concentration of Zn²⁺.
Caption: General experimental workflow for zinc quantification.
Protocol for Selectivity Analysis
This experiment evaluates the probe's response to zinc in the presence of other biologically and environmentally relevant metal ions.
-
Prepare Metal Ion Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺) in the same solvent as the zinc solution.
-
Assay Setup: Prepare three sets of samples in a microplate or cuvettes:
-
Set A (Probe Only): Probe solution (e.g., 10 µM) in assay buffer.
-
Set B (Probe + Other Ions): Probe solution + a high concentration (e.g., 100 µM) of each competing metal ion.
-
Set C (Competition): Probe solution + competing metal ion (e.g., 100 µM) + Zn²⁺ (e.g., 20 µM).
-
-
Incubation and Measurement: Incubate the samples as described in the titration protocol and measure the fluorescence intensity at the peak emission wavelength.
-
Data Analysis: Compare the fluorescence intensity of the samples. A highly selective probe will show a significant fluorescence increase only in the presence of Zn²⁺, with minimal change upon the addition of other ions.
Caption: Logical flow for determining the selectivity of the zinc probe.
Determination of the Limit of Detection (LOD)
The LOD can be calculated from the data obtained in the fluorescence titration experiment.
-
Measure Blank Samples: Prepare and measure the fluorescence of at least 10 blank samples (containing only the probe in assay buffer, without zinc).
-
Calculate Standard Deviation: Calculate the standard deviation (σ) of the blank measurements.
-
Determine Slope: From the linear portion of the fluorescence titration curve (intensity vs. [Zn²⁺]), determine the slope (S).
-
Calculate LOD: Use the formula: LOD = 3σ / S .[6] This value represents the lowest concentration of Zn²⁺ that can be distinguished from the blank with a certain level of confidence.
References
- 1. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Fluorescence Spectroscopy of 2-Phenylquinolin-8-ol for Cation Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of heterocyclic compounds widely utilized as fluorescent chemosensors for the detection of various metal ions.[1][2][3] The introduction of a phenyl group at the 2-position to create 2-Phenylquinolin-8-ol can enhance the photophysical properties and selectivity of the sensor. These molecules can form stable complexes with a range of cations, including Al³⁺, Zn²⁺, and Cu²⁺, leading to significant and readily detectable changes in their fluorescence emission.[1]
The primary sensing mechanism is often Chelation-Enhanced Fluorescence (CHEF).[4][5] In its free form, the this compound molecule typically exhibits weak fluorescence due to non-radiative decay processes. Upon binding with a specific metal cation, a rigid five-membered chelate ring forms, which restricts intramolecular rotations and inhibits non-radiative pathways.[1][4] This results in a significant enhancement of the fluorescence quantum yield, allowing for the sensitive and selective quantification of the target ion. The ability of 8-hydroxyquinoline derivatives to interact with metal ions also has implications in drug development, particularly in studying diseases related to metal dyshomeostasis.[1]
Signaling Pathway and Mechanism
The detection of metal cations by this compound is primarily governed by the CHEF mechanism. The process can be summarized in two states:
-
"Off" State (Low Fluorescence): The free this compound ligand in solution has rotational freedom. Upon excitation, the molecule can lose energy through non-radiative pathways like vibrations or rotations, resulting in weak fluorescence emission.
-
"On" State (High Fluorescence): When a target metal cation is introduced, it coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This chelation forms a rigid, planar complex that minimizes energy loss through non-radiative decay. Consequently, the fluorescence quantum yield increases, leading to a strong "turn-on" fluorescent signal.
Experimental Protocols
This section provides detailed protocols for using this compound as a fluorescent probe for cation detection.
Materials and Equipment
-
Chemosensor: this compound
-
Solvents: Spectroscopic grade acetonitrile (CH₃CN) and deionized water
-
Cation Salts: Perchlorate or nitrate salts of various metal cations (e.g., Al(NO₃)₃, Zn(NO₃)₂, Cu(NO₃)₂, etc.)
-
Instrumentation:
-
Fluorometer with quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and micropipettes
-
Protocol 1: Preparation of Stock Solutions
-
Sensor Stock Solution (1 mM): Accurately weigh the required amount of this compound and dissolve it in spectroscopic grade acetonitrile to prepare a 1 mM stock solution. Store this solution in the dark to prevent photodegradation.
-
Cation Stock Solutions (10 mM): Prepare 10 mM stock solutions of the desired metal salts by dissolving them in deionized water. Ensure complete dissolution.
Protocol 2: Fluorescence Titration Experiment
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (λex) and record the emission spectrum over the desired range. The excitation wavelength should be determined from the absorption maximum of the sensor.
-
Sample Preparation: To a quartz cuvette, add 2 mL of the solvent system (e.g., CH₃CN/water, 4:1 v/v).
-
Add Sensor: Add an aliquot of the this compound stock solution to achieve a final concentration of 10 µM. Mix thoroughly.
-
Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone. This is the baseline reading.
-
Titration: Sequentially add small aliquots (e.g., 2-10 µL) of the target cation stock solution into the cuvette.
-
Equilibration and Measurement: After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes. Record the fluorescence emission spectrum.
-
Continue Titration: Repeat steps 5 and 6 until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
Protocol 3: Selectivity and Competition Study
-
Prepare Samples: Prepare a series of 10 µM sensor solutions in the chosen solvent system.
-
Add Interfering Ions: To each solution (except for the control), add a significant excess (e.g., 10 equivalents) of a potentially interfering metal ion. Record the fluorescence spectrum.
-
Add Target Ion: To the same solutions, now add the target cation (e.g., 2 equivalents). Record the fluorescence spectrum again.
-
Analysis: Compare the fluorescence response of the target cation in the absence and presence of competing ions to determine the sensor's selectivity.
Data Analysis
-
Fluorescence Enhancement: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added cation.
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement (sensor alone) and k is the slope of the linear portion of the calibration curve at low cation concentrations.[1]
-
Binding Constant (K): The binding constant, which indicates the affinity of the sensor for the cation, can be determined by fitting the titration data to the Benesi-Hildebrand equation.[1]
Expected Results: Quantitative Data Summary
The following table summarizes typical performance characteristics expected from an 8-hydroxyquinoline-based sensor like this compound for a responsive cation such as Al³⁺.
| Parameter | Typical Value | Description |
| Excitation Wavelength (λex) | ~370 nm | Wavelength of light used to excite the sensor-cation complex. |
| Emission Wavelength (λem) | ~510 nm | Wavelength of maximum fluorescence emission upon cation binding. |
| Stokes Shift | ~140 nm | The difference between the excitation and emission maxima. |
| Binding Stoichiometry | 1:1 or 1:2 (Sensor:Ion) | The ratio in which the sensor and cation bind. |
| Binding Constant (K) | > 10⁴ M⁻¹ | Indicates the strength of the interaction between the sensor and the cation. |
| Limit of Detection (LOD) | Low micromolar (µM) range | The lowest concentration of the cation that can be reliably detected. |
Experimental Workflow Visualization
The logical flow of the experimental procedure is outlined below.
References
Application of 2-Phenylquinolin-8-ol in Bioimaging: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylquinolin-8-ol is a fluorescent molecular probe belonging to the 8-hydroxyquinoline (8-HQ) family of compounds. These compounds are renowned for their ability to act as chemosensors for various metal ions. The fluorescence of 8-HQ derivatives is often quenched in their free form but exhibits a significant "turn-on" response upon binding to specific metal ions. This property, primarily driven by mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and inhibition of Photoinduced Electron Transfer (PET), makes them valuable tools for bioimaging applications. Specifically, this compound and its derivatives have shown great promise in the detection and visualization of intracellular zinc ions (Zn²⁺), an essential metal ion involved in a myriad of physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in bioimaging.
Principle of Detection
The bioimaging application of this compound is based on its ability to selectively bind to target analytes, most notably Zn²⁺ ions, leading to a significant enhancement in its fluorescence intensity. In its unbound state, the fluorescence of the this compound molecule is low. Upon chelation with a metal ion like Zn²⁺, the molecule's conformation becomes more rigid, and non-radiative decay pathways are suppressed. This process, known as Chelation-Enhanced Fluorescence (CHEF), results in a "turn-on" fluorescent signal. Additionally, the binding of the metal ion can inhibit the Photoinduced Electron Transfer (PET) process, further contributing to the fluorescence enhancement. This direct correlation between the analyte concentration and fluorescence intensity allows for the qualitative and quantitative detection of the target within biological systems.
Quantitative Data Presentation
The photophysical properties of this compound and its derivatives are critical for their application in bioimaging. Below is a summary of key quantitative data for this compound and a closely related derivative, 2-(4-nitrophenyl)-4-phenylquinolin-8-ol, which serves as a reference for its performance as a zinc probe.
| Property | This compound (and its derivatives) | Reference Compound: Zinquin |
| Excitation Wavelength (λex) | ~365 nm | ~368 nm |
| Emission Wavelength (λem) | ~495 nm (for a Zn²⁺ complex of a derivative)[1] | ~490 nm |
| Quantum Yield (Φ) | Variable, significantly increases upon Zn²⁺ binding | Not explicitly stated for the Zn²⁺-bound form |
| Molar Extinction Coefficient (ε) | Not explicitly stated | Not explicitly stated |
| Detection Limit for Zn²⁺ | 0.072 µM (for a related quinoline-based probe)[2] | Not explicitly stated |
| Binding Stoichiometry (Probe:Zn²⁺) | 1:1 and 2:1 reported for 8-HQ derivatives | 1:1 and 2:1[3] |
| Response Time | < 3 seconds (for a related quinoline-based probe)[2] | Not explicitly stated |
Note: Specific photophysical data for this compound is limited in the reviewed literature. The data for the derivative and the related probe are provided as a reference for expected performance. Researchers are encouraged to characterize the specific probe used in their experimental setup.
Experimental Protocols
I. Synthesis of this compound
The synthesis of 2-phenylquinoline derivatives can be achieved through various methods, with the Friedländer annulation being a common approach. This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Materials:
-
2-Amino-3-hydroxybenzaldehyde
-
Acetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration and wash with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Live-Cell Imaging of Intracellular Zinc
This protocol provides a general guideline for using this compound as a fluorescent probe for imaging labile zinc in cultured cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cultured cells (e.g., HeLa, PC12) grown on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM, RPMI 1640)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Zinc sulfate (ZnSO₄) solution (for positive control)
-
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (a zinc chelator, for negative control)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV excitation filter)
Procedure:
A. Cell Preparation:
-
Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
B. Probe Loading:
-
Prepare a fresh working solution of this compound in pre-warmed imaging buffer (e.g., HBSS) at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash them once with pre-warmed imaging buffer.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
C. Imaging:
-
After incubation, wash the cells twice with pre-warmed imaging buffer to remove the excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 365 nm and collect the emission around 495 nm.
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
D. Controls:
-
Positive Control (High Zinc): To confirm the probe's response to zinc, treat the cells with a solution of 50-100 µM ZnSO₄ for 5-10 minutes after probe loading and washing. A significant increase in fluorescence intensity should be observed.
-
Negative Control (Low Zinc): To determine the basal fluorescence, treat the cells with a zinc chelator such as 10-20 µM TPEN for 10-15 minutes before or after probe loading. A decrease in fluorescence intensity should be observed.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language).
Caption: Mechanism of "Turn-On" Fluorescence of this compound upon Zinc Binding.
Caption: Step-by-step workflow for live-cell imaging using this compound.
Caption: Relationship between the main experiment and the positive and negative controls.
References
Application Notes: 2-Phenylquinolin-8-ol for Intracellular Ion Mapping
Application Notes and Protocols for 2-Phenylquinolin-8-ol Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of 2-phenylquinolin-8-ol derivatives, detailing their mechanism of action, protocols for experimental evaluation, and a summary of their cytotoxic potential.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. Among these, this compound and its derivatives have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways, making them a subject of intensive research.
Data Presentation: Cytotoxicity of this compound and its Derivatives
The anticancer efficacy of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various this compound and related quinoline derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12[1] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h)[1] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 5.3[2] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Caco-2 (Colon) | 17.0[2] |
| 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid | HeLa (Cervical) | 35.1 (apoptosis %)[3] |
| 6-Nitro-2-p-tolylquinolin-4(1H)-one | HeLa (Cervical) | 41.8 (apoptosis %)[3] |
| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast) | 54.4 (apoptosis %)[3] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not specified[3] |
Mechanism of Action: Induction of Apoptosis
This compound derivatives primarily exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without causing widespread inflammation. Two key signaling pathways are often implicated in the pro-apoptotic effects of these compounds: the PI3K/Akt pathway and the Bcl-2 family of proteins.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. In many cancers, this pathway is overactive, leading to uncontrolled cell growth and resistance to apoptosis. This compound derivatives have been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis.
Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. This compound derivatives can modulate the expression of these proteins, shifting the balance towards apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of the anticancer activity of this compound derivatives.
Synthesis of this compound Derivatives (General Protocol via Friedländer Annulation)
The Friedländer annulation is a widely used method for the synthesis of quinolines. This protocol provides a general procedure for the synthesis of this compound derivatives.
Materials:
-
2-Amino-3-hydroxybenzaldehyde
-
Substituted acetophenone (e.g., acetophenone for this compound)
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) and the substituted acetophenone (1.1 equivalents) in ethanol.
-
Base Addition: Add a solution of potassium hydroxide (2-3 equivalents) in ethanol dropwise to the reaction mixture with stirring.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid until it reaches a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield the pure 2-arylquinolin-8-ol derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound derivatives (dissolved in DMSO to make a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[4]
-
Washing: Wash the cells twice with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[4]
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compounds as desired. Lyse the cells with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The this compound scaffold represents a promising framework for the development of novel anticancer agents. The information and protocols provided in these application notes offer a comprehensive guide for researchers to explore the cytotoxic effects and mechanisms of action of these compounds, paving the way for future drug discovery and development in oncology.
References
Application Notes and Protocols: 2-Phenylquinolin-8-ol in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals.
Introduction
2-Phenylquinolin-8-ol is a heterocyclic aromatic organic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a wide range of biologically active compounds and approved drugs. The presence of a phenyl group at the 2-position and a hydroxyl group at the 8-position of the quinoline ring system confers unique physicochemical properties that contribute to its diverse pharmacological activities. This document provides a comprehensive overview of the applications of this compound and its derivatives in the development of therapeutic agents, with a focus on its synthesis, biological activities, and proposed mechanisms of action. Detailed experimental protocols are provided to guide researchers in their investigations of this versatile scaffold.
Synthesis of this compound
Several synthetic routes have been reported for the preparation of this compound and its derivatives. Common methods include the Skraup, Doebner-von Miller, and Friedländer syntheses, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds, or the reaction of 2-aminoaryl aldehydes or ketones with compounds containing a reactive α-methylene group.[1]
A specific synthetic route to this compound involves the reaction of 2-amino-3-hydroxybenzaldehyde with acetophenone.[2] Another approach starts from 8-(benzyloxy)-2-phenylquinoline, which is then deprotected to yield the final product.[2] Suzuki coupling of 2-bromoquinolin-8-ol with phenylboronic acid also affords this compound.[2]
Therapeutic Applications and Biological Activities
The 2-phenylquinoline scaffold, and specifically derivatives bearing an 8-hydroxy group, have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.
Antiviral Activity
Derivatives of the 2-phenylquinoline scaffold have shown promising antiviral activity against a range of viruses, including coronaviruses such as SARS-CoV-2, HCoV-229E, and HCoV-OC43.[3][4][5][6] The mechanism of antiviral action for some of these derivatives is believed to involve the inhibition of viral helicase (nsp13), a crucial enzyme for viral replication.[3][5] Some analogues have also been investigated for their ability to inhibit the autophagy pathway, which can be hijacked by viruses for their replication.[6]
Antibacterial Activity
2-Phenylquinoline derivatives have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[7][8][9] The proposed mechanisms of antibacterial action include the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell, thereby overcoming multidrug resistance.[10] The 8-hydroxyquinoline moiety is a well-known metal chelator, and its ability to interfere with essential metal ion homeostasis in bacteria is another potential antibacterial mechanism.
Anticancer Activity
The 8-hydroxyquinoline scaffold is a known pharmacophore in the design of anticancer agents.[11][12] Its derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.[13][14] Proposed mechanisms for their anticancer effects include the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization, a critical process in cell division.[10][13] The ability of 8-hydroxyquinoline derivatives to chelate metal ions is also implicated in their anticancer activity, potentially through the generation of reactive oxygen species (ROS) and the inhibition of metalloenzymes essential for tumor growth.[12]
Data Presentation
The following tables summarize the quantitative data on the biological activity of 2-phenylquinoline derivatives.
Table 1: Antiviral Activity of 2-Phenylquinoline Derivatives against Coronaviruses [3][4][6]
| Compound/Derivative | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2-Phenylquinoline Scaffold Hit | SARS-CoV-2 | Phenotypic Screening | 6 | 18 | 3 |
| Derivative 6g | SARS-CoV-2 | Phenotypic Screening | 5.9 - 13.0 | >100 | >7.7 - >16.9 |
| Derivative 9j | SARS-CoV-2 | Phenotypic Screening | 5.9 - 13.0 | >100 | >7.7 - >16.9 |
| Various 2-PhQ Derivatives | HCoV-229E | Antiviral Assay | 0.2 - 9.4 | - | - |
| Various 2-PhQ Derivatives | HCoV-OC43 | Antiviral Assay | 0.6 - 7.7 | - | - |
Table 2: Antibacterial Activity of 2-Phenylquinoline Derivatives [7][8]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Various 2-Phenylquinoline Derivatives | Escherichia coli | - |
| Various 2-Phenylquinoline Derivatives | Staphylococcus aureus | - |
Note: Specific MIC values for this compound were not available in the searched literature. The table indicates the demonstrated activity of the general class of compounds.
Table 3: Anticancer Activity of 8-Hydroxyquinoline Derivatives [13][14]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 2-Quinolone Derivative 11e | COLO 205 | Nanomolar range |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 4e | MCF-7, SK-MEL-28 | 1 - 10 |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 4f | MCF-7, SK-MEL-28 | 1 - 10 |
Note: Specific IC₅₀ values for this compound were not available in the searched literature. The table presents data for related quinoline derivatives to indicate the potential of this scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Synthesis of this compound via Suzuki Coupling
Materials:
-
2-Bromoquinolin-8-ol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-bromoquinolin-8-ol (1 equivalent) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add phenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiviral Assay (Plaque Reduction Assay)
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Virus stock (e.g., SARS-CoV-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Agarose or Methylcellulose
-
Crystal Violet staining solution
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose (or methylcellulose) containing the different concentrations of this compound.
-
Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC₅₀ value (the concentration of the compound that inhibits plaque formation by 50%) using a dose-response curve.
In Vitro Antibacterial Assay (Broth Microdilution Method for MIC Determination)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Assay (MTT Assay for Cytotoxicity)
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
RPMI-1640 medium or DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and treat the cells with different concentrations of the compound. Include an untreated control (cells with medium and DMSO vehicle).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Visualizations
Proposed Antiviral Mechanism of Action of 2-Phenylquinoline Derivatives
Caption: Proposed antiviral mechanisms of 2-phenylquinoline derivatives.
General Workflow for Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and evaluation of this compound.
Proposed Anticancer Mechanism via DNA Intercalation and ROS Generation
Caption: Proposed anticancer mechanisms of 8-hydroxyquinoline derivatives.
References
- 1. rroij.com [rroij.com]
- 2. 2-PHENYL-8-HYDROXYQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 2-Phenylquinoline-8-thiol | 15759-12-3 [smolecule.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 2-Phenylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potential anticancer properties.[1][2] 2-Phenylquinolin-8-ol is a quinoline derivative of interest for its potential therapeutic applications. A critical step in the evaluation of any potential therapeutic agent is the comprehensive assessment of its cytotoxicity. This document provides detailed protocols for evaluating the cytotoxic effects of this compound using standard in vitro cell-based assays. The described methods will enable researchers to determine the compound's potency in inhibiting cell growth and to elucidate the potential mechanisms of cell death.
The primary assays covered in these application notes are:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[2][3]
-
Lactate Dehydrogenase (LDH) Assay: To measure the integrity of the plasma membrane by quantifying the release of LDH from damaged cells.[2]
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining: To detect and quantify programmed cell death.[1][4]
Data Presentation: Summarized Cytotoxicity Data
The following tables are templates for summarizing the quantitative data obtained from the cytotoxicity assays.
Table 1: Metabolic Activity of Cancer Cell Lines Treated with this compound (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| HCT-116 (Colon) | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| MCF-7 (Breast) | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 (Lung) | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Membrane Integrity of Cancer Cell Lines Treated with this compound (LDH Assay)
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| HCT-116 (Colon) | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| MCF-7 (Breast) | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| A549 (Lung) | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Apoptosis Induction in a Representative Cancer Cell Line by this compound
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]
Materials:
-
Selected cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting cell viability against the compound concentration.[1]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane.[2]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as described for the MTT assay
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.[2] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]
-
Supernatant Collection: After the incubation period, centrifuge the plate at approximately 400-600 x g for 5 minutes.[9]
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated, spontaneous release, and maximum release wells according to the kit's instructions.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[4] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[4]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells and compound as described for the MTT assay
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[1]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[1] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be positive for Annexin V and negative for PI, and late apoptotic or necrotic cells will be positive for both.[11]
Potential Signaling Pathway in this compound Induced Apoptosis
While the specific signaling pathways affected by this compound require further investigation, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The diagram below illustrates a generalized view of these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Phenylquinolin-8-ol as a Chemosensor in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism, and application of 2-Phenylquinolin-8-ol as a fluorescent chemosensor for metal ion detection in aqueous environments. The protocols detailed below are based on established methodologies for similar 8-hydroxyquinoline-based sensors.
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of fluorescent chemosensors renowned for their ability to detect a variety of metal ions.[1] The core mechanism of their sensing capability lies in the bidentate chelation of metal ions by the hydroxyl group and the quinoline nitrogen atom. This interaction often leads to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This compound, a derivative of 8-hydroxyquinoline, is a promising candidate for a highly sensitive and selective fluorescent chemosensor. The introduction of the phenyl group at the 2-position can modulate the electronic properties and steric environment of the molecule, potentially influencing its photophysical properties and selectivity towards specific metal ions.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
In its free form, the fluorescence of many 8-hydroxyquinoline derivatives is often quenched. This quenching can be attributed to photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) processes. Upon chelation with a metal ion, the lone pair of electrons on the nitrogen and oxygen atoms become involved in the coordination bond. This coordination restricts the non-radiative decay pathways, leading to a significant increase in the fluorescence quantum yield and a "turn-on" fluorescent response.
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively documented in the literature, the following table summarizes the performance of structurally similar 8-hydroxyquinoline and 8-aminoquinoline-based chemosensors for various metal ions. This data provides a reasonable expectation of the potential performance of this compound.
| Chemosensor Type | Analyte | Limit of Detection (LOD) | Solvent System | Reference |
| 8-Aminoquinoline Derivative | Zn²⁺ | 2.56 x 10⁻⁷ M | CH₃OH-H₂O | [2] |
| Quinoline-based Schiff Base | Pb²⁺ | 9.9 x 10⁻⁷ M (fluorescent) | Methanol-H₂O | [3] |
| Quinoline-based | Zn²⁺ | 0.07 µM | Aqueous media | [4] |
| Chalcone-1,2,3-triazole hybrid | Co(II) | 1.64 µM | Not Specified | [5] |
| Chalcone-1,2,3-triazole hybrid | Cu(II) | 1.17 µM | Not Specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general Friedländer annulation, a common method for quinoline synthesis.[6]
Materials:
-
2-Amino-3-hydroxybenzaldehyde
-
Acetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) and acetophenone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of potassium hydroxide (0.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a dilute solution of hydrochloric acid.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: General Procedure for Metal Ion Detection in Aqueous Media
This protocol outlines the general steps for using this compound as a fluorescent chemosensor.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl, pH 7.4).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
Fluorometer.
-
Quartz cuvettes.
-
Micropipettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of this compound (e.g., 10 µM) in the desired aqueous buffer. A small percentage of a co-solvent like DMSO or ethanol may be required to ensure solubility.
-
Fluorescence Measurement of the Free Sensor: Transfer the sensor solution to a quartz cuvette and record its fluorescence emission spectrum. Note the excitation wavelength that gives the maximum emission intensity.
-
Titration with Metal Ions:
-
To the sensor solution in the cuvette, add incremental amounts of a specific metal ion stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Study:
-
Prepare a series of solutions containing the sensor and different metal ions at the same concentration.
-
Measure the fluorescence intensity of each solution and compare the response to determine the selectivity of the sensor.
-
-
Determination of the Limit of Detection (LOD):
-
Prepare a series of solutions with very low concentrations of the target metal ion.
-
Measure the fluorescence intensity of each solution and a blank (sensor solution without the metal ion).
-
The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. concentration).
-
-
Job's Plot for Stoichiometry Determination:
-
Prepare a series of solutions where the total concentration of the sensor and the metal ion is constant, but their molar ratio varies (from 0 to 1).
-
Measure the fluorescence intensity of each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the sensor. The maximum of the plot will indicate the stoichiometry of the complex.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific experimental conditions. The quantitative data presented is based on analogous compounds and may not be representative of the performance of this compound. Independent validation is required.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing a new chemosensor targeting zinc ion based on two types of quinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methods for Detecting DNA Intercalation with 2-Phenylquinolin-8-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction to DNA Intercalation
DNA is a primary cellular target for a wide range of therapeutic agents, particularly in oncology. Small molecules can interact with the DNA double helix through several non-covalent mechanisms, including electrostatic interactions, groove binding, and intercalation. DNA intercalation involves the insertion of a planar, typically polycyclic aromatic molecule, between adjacent base pairs of the DNA helix. This binding mode can induce significant conformational changes, such as the lengthening and unwinding of the DNA helix, which disrupts crucial cellular processes like DNA replication and transcription, ultimately leading to apoptosis.
2-Phenylquinolin-8-ol and its derivatives belong to a class of compounds with a planar quinoline ring system, suggesting a potential for DNA intercalation.[1] Characterizing the binding mode and affinity of such compounds is a critical step in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for several robust biophysical and biochemical techniques to confirm and quantify the intercalative binding of this compound to DNA.
Application Notes: Biophysical and Biochemical Assays
A multi-faceted approach is essential to definitively characterize a compound as a DNA intercalator. The following techniques provide complementary evidence for the binding mode and affinity of this compound.
Spectroscopic Methods
Spectroscopic techniques offer the first line of evidence for an interaction between this compound and DNA. These methods are rapid, require small amounts of sample, and can be used to calculate binding affinities.
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures changes in the electronic absorption spectrum of the compound upon addition of DNA. Intercalation typically involves the stacking of the compound's aromatic rings with DNA base pairs, leading to a decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift).[2]
-
Fluorescence Spectroscopy: this compound is a fluorescent molecule. Its fluorescence intensity may be either quenched (decreased) or enhanced upon binding to DNA. Quenching can occur if the compound displaces a fluorescent probe like ethidium bromide (EtBr) from DNA.[3] Direct enhancement can occur if the rigid, hydrophobic environment between DNA base pairs protects the intercalated compound from solvent quenching.
Structural and Thermodynamic Methods
These methods provide more definitive evidence of the intercalative binding mode by detecting physical changes in the DNA double helix.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral structure of DNA.[4] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 248 nm (due to helicity).[5][6] Intercalation perturbs the DNA structure, causing changes in the intensity of these bands.[4] Furthermore, if the achiral this compound molecule intercalates, it can gain an induced CD signal in the region where it absorbs light, providing strong evidence of binding within the chiral DNA environment.[7]
-
Viscometry: This is a classic and powerful method for distinguishing intercalation from other binding modes.[2] Intercalation forces the separation of adjacent base pairs, leading to an increase in the overall length of the DNA helix. This lengthening of the rigid DNA rod results in a measurable increase in the viscosity of the DNA solution.[8]
-
DNA Thermal Denaturation (Melting) Assay: The stability of the DNA double helix can be measured by its melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands. This transition is monitored by the increase in UV absorbance at 260 nm (hyperchromic effect).[9] Ligands that intercalate into the DNA duplex stabilize the helix against thermal denaturation, resulting in a significant increase in the Tm (a positive ΔTm).[10]
Computational Methods
-
Molecular Docking: This in silico technique predicts the preferred binding mode, binding affinity, and orientation of the ligand to the DNA molecule.[11] It provides a theoretical model of the interaction at the atomic level, which can corroborate experimental findings and reveal key interactions, such as hydrogen bonding or van der Waals forces, that stabilize the complex.
Summary of Methods and Expected Observations
The table below summarizes the key techniques and the characteristic results expected for the intercalation of this compound with DNA.
| Technique | Parameter Measured | Observation Indicating Intercalation | Quantitative Data Obtained |
| UV-Visible Spectroscopy | Absorbance Spectrum | Hypochromism and Bathochromic (Red) Shift | Binding Constant (Kb) |
| Fluorescence Spectroscopy | Emission Spectrum | Quenching of Ethidium Bromide-DNA complex | IC50, Stern-Volmer Constant (Ksv) |
| Circular Dichroism | Ellipticity | Perturbation of DNA signals; induced CD signal for the compound | Binding Mode Information |
| Viscometry | Solution Flow Time | Increase in relative viscosity of DNA solution | Qualitative evidence of intercalation |
| Thermal Denaturation | Absorbance vs. Temperature | Increase in DNA melting temperature (ΔTm) | ΔTm, Thermodynamic Parameters |
| Molecular Docking | Binding Energy | Favorable negative binding energy for intercalative pose | Binding Affinity (kcal/mol) |
Experimental Protocols
Protocol 1: UV-Visible Spectroscopic Titration
This protocol determines the binding constant (Kb) of this compound with DNA.
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Calf Thymus DNA (CT-DNA) (stock solution in buffer, sonicated to ~200-500 bp fragments)
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of this compound at a fixed concentration (e.g., 20 µM) in the buffer.
-
Place the solution in a 1 cm quartz cuvette and record its initial absorption spectrum (e.g., from 300-500 nm).[12]
-
Incrementally add small aliquots (e.g., 5-10 µL) of the concentrated CT-DNA stock solution to the cuvette.
-
After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each DNA addition. Continue until no further significant changes in the spectrum are observed.
-
Correct the raw data for the dilution effect by multiplying the observed absorbance values by a factor of (V0+Vi)/V0, where V0 is the initial volume and Vi is the total volume of DNA solution added.
Data Analysis: The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation:[13] [DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf)) Where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent molar extinction coefficient (Aobs/[Compound]).
-
εf is the molar extinction coefficient of the free compound.
-
εb is the molar extinction coefficient of the fully bound compound.
A plot of [DNA] / (εa - εf) versus [DNA] yields a straight line with a slope of 1 / (εb - εf) and a y-intercept of 1 / (Kb * (εb - εf)). Kb is calculated as the ratio of the slope to the intercept.[14]
Protocol 2: Ethidium Bromide (EtBr) Displacement Assay
This competitive binding assay measures the ability of this compound to displace the known intercalator EtBr from DNA.
Materials:
-
Ethidium Bromide (EtBr) stock solution
-
CT-DNA stock solution
-
This compound solutions of varying concentrations
-
Buffer: 10 mM Tris-HCl, pH 7.4
-
Spectrofluorometer
Procedure:
-
Prepare a solution containing CT-DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in the buffer.[9]
-
Incubate the solution for 10 minutes to allow the formation of the DNA-EtBr complex.
-
Measure the initial fluorescence intensity of the complex (Excitation ≈ 520 nm, Emission ≈ 600 nm).[9]
-
Add increasing concentrations of this compound to the DNA-EtBr solution.
-
After each addition, incubate for 5 minutes and record the fluorescence intensity.[9]
Data Analysis: The quenching of fluorescence indicates the displacement of EtBr from the DNA. The data can be analyzed using the Stern-Volmer equation: F0 / F = 1 + Ksv * [Q] Where:
-
F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively.
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
A plot of F0/F versus [Q] gives Ksv from the slope. The concentration of the compound that causes a 50% reduction in fluorescence (IC50) can also be determined.[15]
Protocol 3: Viscometry
This protocol provides qualitative but definitive evidence for an intercalative binding mode.
Materials:
-
CT-DNA (sonicated to produce rod-like fragments of 200-300 bp)
-
This compound stock solution
-
Buffer: 10 mM Tris-HCl, pH 7.4
-
Ostwald or Ubbelohde-type capillary viscometer
-
Constant temperature water bath (e.g., 25.0 ± 0.1 °C)
Procedure:
-
Equilibrate the viscometer in the water bath.
-
Measure the flow time of the buffer (t0).
-
Measure the flow time of a DNA solution of known concentration (tDNA).
-
Add a small aliquot of the this compound stock solution to the DNA solution in the viscometer to achieve a specific [Compound]/[DNA] ratio.
-
Mix thoroughly and equilibrate for 5-10 minutes.
-
Measure the new flow time (t).
-
Repeat steps 4-6 for increasing concentrations of the compound.
Data Analysis: The relative viscosity (η/η0) is calculated from the flow times. For dilute solutions, this can be approximated by the relative specific viscosity: η/η₀ = (t - t₀) / (t_DNA - t₀) Where t, t₀, and t_DNA are the flow times for the DNA-compound complex, the buffer, and the DNA solution alone, respectively.[12] Plot (η/η₀)^(1/3) versus the binding ratio [Compound]/[DNA]. A steady increase in relative viscosity with increasing compound concentration is strong evidence for DNA lengthening via intercalation.[8][12]
Protocol 4: DNA Thermal Denaturation (Tm) Assay
This protocol measures the stabilization of the DNA duplex by the binding of this compound.
Materials:
-
CT-DNA solution (e.g., 20-50 µM in base pairs)
-
This compound
-
Buffer: 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.2
-
UV-Vis Spectrophotometer with a Peltier temperature controller
Procedure:
-
Prepare two samples in quartz cuvettes: one with DNA solution only (control) and one with DNA solution plus this compound at a fixed concentration.[15]
-
Place the cuvettes in the spectrophotometer.
-
Set the instrument to monitor the absorbance at 260 nm.
-
Slowly increase the temperature from a starting point (e.g., 25°C) to a final point (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[9]
-
Record the absorbance at each temperature point.
Data Analysis:
-
Plot absorbance versus temperature to generate DNA melting curves.
-
The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal transition (i.e., the peak of the first derivative plot).[9]
-
Calculate the change in melting temperature: ΔT_m = T_m(DNA + Compound) - T_m(DNA only).
-
A positive ΔTm value indicates stabilization of the DNA duplex, consistent with intercalation.[10]
References
- 1. Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents with in vivo solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
- 5. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Molecular modelling of DNA-antitumour drug intercalation interactions: correlation of structural and energetic features with biological properties for a series of phenylquinoline-8-carboxamide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylquinolin-8-ol
Welcome to the technical support center for the synthesis of 2-Phenylquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving reaction yields and overcoming common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which is recommended?
A1: The most prevalent methods for synthesizing the quinoline core are the Doebner-von Miller, Combes, and Friedländer syntheses. For this compound, the Doebner-von Miller reaction is a robust choice. It involves the reaction of 2-aminophenol with an α,β-unsaturated aldehyde, such as cinnamaldehyde, in the presence of an acid catalyst.[1][2] The Friedländer synthesis is also a viable and direct method if the appropriate 2-aminoaryl ketone precursor is available.[3]
Q2: My Doebner-von Miller reaction is producing a low yield and a significant amount of black tar. How can I minimize this?
A2: Tar formation is a very common issue in Doebner-von Miller syntheses due to the polymerization of the α,β-unsaturated aldehyde under harsh acidic conditions.[4][5] To mitigate this, consider the following strategies:
-
Control Temperature: Avoid excessively high temperatures which accelerate polymerization. Heat the reaction gently to initiate and maintain the lowest effective temperature for the reaction to proceed.[5]
-
Gradual Addition: Add the cinnamaldehyde slowly to the heated acidic solution of 2-aminophenol. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction over polymerization.[5]
-
Optimize Acid Catalyst: While strong acids are required, their concentration can be optimized. Screen different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[1][5]
-
Use a Moderator: Ferrous sulfate (FeSO₄) can be used to make the reaction less violent and reduce charring.[4]
Q3: I am observing impurities that are difficult to separate from the final product. What are they and what purification methods are most effective?
A3: Common impurities include unreacted starting materials, polymeric tar, and potentially tetrahydroquinoline byproducts if the final oxidation step is incomplete.[5]
-
Initial Work-up: After the reaction, a proper work-up is crucial. This typically involves neutralizing the acid and performing a steam distillation or extraction to separate the product from non-volatile tars.[4][6]
-
Recrystallization: This is a powerful technique for purifying the crude solid product. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor.[7] Common solvents to screen for quinoline derivatives include ethanol, methanol-acetone, and dichloromethane-hexane.[7]
-
Column Chromatography: For stubborn impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used to separate the desired product.
Q4: Can I improve my yield by changing the catalyst?
A4: Yes, the choice of catalyst is critical. The reaction is catalyzed by both Brønsted and Lewis acids.[1] Screening different catalysts can significantly impact the yield. While hydrochloric acid and sulfuric acid are common, Lewis acids like zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) can offer milder conditions and potentially reduce tar formation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product | TLC/LC-MS analysis shows mostly starting material or a complex mixture with no desired product spot. | 1. Inactive starting materials or catalyst. 2. Reaction temperature is too low. 3. Inefficient mixing. | 1. Ensure purity of 2-aminophenol and cinnamaldehyde. Use a fresh or more active acid catalyst. 2. Gradually increase the reaction temperature, monitoring for product formation and tarring. 3. Use mechanical stirring to ensure the reaction mixture is homogeneous. |
| Formation of Thick Resin/Tar | The reaction mixture becomes a dark, viscous, and intractable material, making work-up difficult.[5] | 1. Polymerization of cinnamaldehyde. 2. Reaction temperature is too high.[5] 3. Acid concentration is too high. | 1. Add cinnamaldehyde dropwise to the reaction mixture.[5] 2. Lower the reaction temperature and consider a longer reaction time. 3. Optimize the acid concentration; screen different acids (e.g., p-TsOH) or milder Lewis acids.[1] |
| Difficulty in Product Isolation | The product seems to be lost during the work-up procedure. | 1. Product may be partially soluble in the aqueous phase. 2. Emulsion formation during extraction. | 1. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of celite. |
| Product Contamination | The isolated product contains persistent impurities, such as partially hydrogenated quinolines. | Incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline.[5] | 1. Ensure an efficient oxidizing agent is present in the reaction (often air or an added oxidant like nitrobenzene in classical Skraup-type syntheses). 2. Increase aeration of the reaction mixture during the final stages. |
Experimental Protocols
Protocol 1: Doebner-von Miller Synthesis of this compound
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
2-Aminophenol
-
Cinnamaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 2-aminophenol (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring.
-
Reactant Addition: In the dropping funnel, prepare a solution of cinnamaldehyde (1.1 eq) in a minimal amount of toluene. Add this solution dropwise to the refluxing mixture over 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully make the mixture basic (pH > 8) by slowly adding a concentrated solution of NaOH while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Process Visualization
To aid in experimental planning and troubleshooting, the following diagrams illustrate the key workflows.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic tree for addressing low synthesis yield.
References
Technical Support Center: Purification of 2-Phenylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 2-Phenylquinolin-8-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its chemical properties. The presence of the basic quinoline nitrogen can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in tailing peaks and poor separation. Additionally, the phenolic hydroxyl group can also influence its solubility and potential for side reactions. The compound's planar aromatic structure can lead to strong π-π stacking, which might complicate crystallization.
Q2: What are the common impurities I should expect in my crude this compound sample?
A2: Common impurities largely depend on the synthetic route employed. For the widely used Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a carbonyl compound, potential impurities include:
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Unreacted starting materials: Such as 2-aminoacetophenone or related precursors.
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Side products from self-condensation: Aldol condensation of the ketone reagent can lead to undesired byproducts.
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Positional isomers: Depending on the specificity of the reaction conditions, other isomers of the substituted quinoline may form.[1]
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Polymeric materials: Harsh reaction conditions, particularly high temperatures or strong acids/bases, can lead to the formation of tar-like polymeric byproducts.[2]
Q3: My this compound appears to be a persistent oil and won't crystallize. What should I do?
A3: "Oiling out" is a common issue where the compound separates as a liquid rather than a solid during recrystallization. This can be caused by several factors:
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High concentration of impurities: Impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
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Inappropriate solvent choice: The solvent may be too good a solvent, even at low temperatures.
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Cooling the solution too rapidly: This doesn't allow sufficient time for crystal nucleation and growth.
To address this, you can try scratching the inside of the flask with a glass rod to induce crystallization, adding a seed crystal of pure this compound, or allowing the solution to cool more slowly. If these methods fail, a different recrystallization solvent or a preliminary purification step like column chromatography may be necessary.
Q4: I'm observing significant tailing of my product spot on the TLC plate during column chromatography. How can I improve the separation?
A4: Tailing is a common problem when purifying basic compounds like quinolines on silica gel. This is due to the acidic nature of the silica surface, which strongly interacts with the basic nitrogen atom. To mitigate this, you can:
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Add a small amount of a basic modifier to your eluent: Typically, 0.5-1% triethylamine or pyridine is added to the mobile phase to neutralize the acidic sites on the silica gel.
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Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.
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Use a gradient elution: Starting with a less polar solvent and gradually increasing the polarity can help to improve the separation.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Very few or no crystals form upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a less polar solvent or a solvent mixture. For example, if you used methanol, try ethanol or a mixture of ethanol and water. |
| A large amount of product remains in the mother liquor. | Too much solvent was used during dissolution. | Evaporate some of the solvent and attempt to recrystallize again. For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.[3][4][5] |
| Crystals redissolve during washing. | The washing solvent is not cold enough or is too good a solvent. | Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Issue 2: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The compound does not move from the baseline (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| All compounds elute together at the solvent front (Rf ≈ 1). | The eluent is too polar. | Decrease the polarity of the mobile phase. For instance, increase the percentage of hexane. |
| The product band is very broad and overlaps with impurities. | The column was not packed properly, or the initial sample band was too diffuse. | Ensure the column is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of solvent before loading it onto the column to keep the initial band as narrow as possible.[6][7] |
| The product appears to be degrading on the column. | The silica gel is too acidic. | Add a small amount of triethylamine (0.5-1%) to the eluent or switch to a neutral stationary phase like alumina. |
Experimental Protocols
Recrystallization of this compound
This protocol assumes the crude product is a solid and that a suitable solvent has been identified (e.g., ethanol).
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves.[3][4][5]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Cooling: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Column Chromatography of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Securely clamp a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Allow the solvent to drain until the sample is absorbed onto the top of the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product. .
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Qualitative Solubility of this compound
Based on the properties of similar quinoline derivatives, the following qualitative solubility profile can be expected. Experimental verification is recommended.
| Solvent | Polarity | Expected Solubility at Room Temperature |
| Hexane | Non-polar | Insoluble |
| Toluene | Non-polar | Sparingly Soluble |
| Dichloromethane | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble |
| Acetone | Polar Aprotic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Methanol | Polar Protic | Soluble |
| Water | Polar Protic | Insoluble |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for peak tailing in column chromatography.
References
Technical Support Center: Overcoming Low Fluorescence Quantum Yield in 2-Phenylquinolin-8-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low fluorescence quantum yield of 2-Phenylquinolin-8-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low fluorescence quantum yield of this compound?
A1: The inherently low fluorescence quantum yield of this compound can be attributed to several factors that promote non-radiative decay pathways, where the excited state energy is dissipated as heat rather than emitted as light. Key reasons include:
-
Excited-State Intramolecular Proton Transfer (ESIPT): 8-Hydroxyquinoline and its derivatives can undergo ESIPT, a process where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state. This can lead to the formation of a tautomer that is weakly fluorescent or non-fluorescent.[1][2]
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can quench fluorescence through various mechanisms, including hydrogen bonding and stabilization of non-fluorescent charge transfer states.
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Molecular Rigidity: this compound has rotational freedom, particularly around the phenyl-quinoline bond. These intramolecular rotations and vibrations can serve as non-radiative decay channels, dissipating the excitation energy.[1]
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, molecules of this compound can aggregate, leading to self-quenching and a reduction in overall fluorescence intensity.
Q2: How can the fluorescence quantum yield of this compound be enhanced?
A2: Several effective strategies can be employed to significantly increase the fluorescence quantum yield:
-
Chelation with Metal Ions: 8-Hydroxyquinoline derivatives are excellent chelating agents for various metal ions, such as aluminum (Al³⁺) and zinc (Zn²⁺). Upon chelation, the molecular structure becomes more rigid, which inhibits non-radiative decay pathways. This process, known as Chelation-Enhanced Fluorescence (CHEF), often leads to a dramatic increase in the quantum yield.[1][2]
-
pH Optimization and Protonation: The fluorescence of quinoline derivatives can be highly sensitive to pH. In acidic conditions, the quinoline nitrogen can be protonated, which often leads to a significant enhancement in fluorescence intensity. This is because protonation can alter the electronic structure and inhibit non-radiative decay processes.[3]
-
Chemical Modification: Introducing specific functional groups onto the 2-phenylquinoline scaffold can modulate its photophysical properties. For instance, creating a "push-pull" system with electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer (ICT) and, in some cases, improve the quantum yield.
-
Solvent Selection: Choosing an appropriate solvent is critical. Non-polar, aprotic solvents often lead to higher quantum yields compared to polar, protic solvents. Experimenting with a range of solvents is recommended to find the optimal environment for your specific derivative.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no fluorescence observed. | 1. Unsuitable solvent: The solvent may be quenching the fluorescence. 2. Incorrect pH: The pH of the solution may not be optimal for fluorescence. 3. Aggregation: The concentration of the compound may be too high, leading to ACQ. | 1. Test the fluorescence in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). 2. Perform a pH titration to determine the optimal pH for fluorescence. For many quinoline derivatives, acidic conditions enhance fluorescence. 3. Measure the fluorescence of a dilution series of your compound to check for concentration-dependent quenching. |
| Precipitation upon addition of metal ions. | 1. Low solubility of the metal complex: The formed metal complex may be insoluble in the chosen solvent. 2. Incorrect stoichiometry: The ratio of the ligand to the metal ion may be leading to the formation of insoluble aggregates. | 1. Try a different solvent or a solvent mixture to improve the solubility of the complex. 2. Vary the concentration of the ligand and the metal ion, and consider using a Job's plot to determine the optimal binding stoichiometry. |
| Inconsistent fluorescence readings. | 1. Photobleaching: The compound may be degrading upon prolonged exposure to the excitation light. 2. Instrumental fluctuations: The fluorometer may not be stable. | 1. Reduce the excitation intensity and exposure time. Use freshly prepared solutions for measurements. 2. Allow the instrument to warm up properly and check for stability using a standard fluorophore. |
| Synthesized derivative has low quantum yield. | 1. Lack of rigidity: The synthesized molecule may have too much conformational freedom. 2. Inefficient ICT: The chosen substituents may not be creating an effective "push-pull" system. | 1. Consider synthetic modifications that introduce rigidity, such as forming cyclic structures. 2. Experiment with different electron-donating and electron-withdrawing groups at various positions on the quinoline and phenyl rings. |
Data Presentation
Table 1: Effect of Solvent on the Photophysical Properties of 8-Hydroxyquinoline
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Cyclohexane | 310 | 360 | 0.02 |
| Dioxane | 315 | 365 | 0.03 |
| Chloroform | 318 | 370 | 0.04 |
| Acetonitrile | 315 | 365 | 0.05 |
| Ethanol | 320 | 480 | 0.01 |
| Dimethylformamide (DMF) | 320 | 490 | 0.10 |
| Dimethyl sulfoxide (DMSO) | 325 | 500 | 0.12 |
Data adapted from studies on 8-hydroxyquinoline, which serves as a proxy for the behavior of this compound.
Table 2: Enhancement of Quinoline Derivative Fluorescence by Protonation
| Compound | Acid | Maximum Quantum Yield (Φ) |
| Isoquinoline | Trifluoroacetic acid (TFA) | 0.27 |
| Acridine | Trifluoroacetic acid (TFA) | 0.65 |
| Benzo[h]quinoline | Trifluoroacetic acid (TFA) | 0.85 |
This table illustrates the significant increase in quantum yield upon protonation of various quinoline-based compounds.[3]
Experimental Protocols
Protocol 1: Synthesis of a 5,7-Disubstituted-8-hydroxyquinoline Derivative
This protocol describes a general method for introducing substituents at the 5 and 7 positions of the 8-hydroxyquinoline core, which can be adapted for this compound.
Workflow for Synthesis of Substituted 8-Hydroxyquinoline Derivatives
Caption: A general synthetic workflow for preparing substituted 8-hydroxyquinoline derivatives.
Materials:
-
8-Hydroxyquinoline
-
Bromine
-
Acetic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
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Aryl boronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., Na₂CO₃)
-
Solvents (e.g., DMF, toluene)
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C)
-
Silica gel for column chromatography
Procedure:
-
Bromination: Dissolve 8-hydroxyquinoline in acetic acid. Add bromine dropwise while stirring. The reaction progress can be monitored by TLC. After completion, the product, 5,7-dibromo-8-hydroxyquinoline, is isolated by filtration.
-
Protection of the Hydroxyl Group: Dissolve the 5,7-dibromo-8-hydroxyquinoline in a suitable solvent like DMF. Add K₂CO₃ and benzyl bromide, then heat the mixture. Monitor the reaction by TLC. After completion, extract the product and purify it.[2]
-
Suzuki Coupling: In a reaction vessel, combine the protected dibromo-8-hydroxyquinoline, aryl boronic acid, palladium catalyst, and a base in a suitable solvent system (e.g., toluene/ethanol/water). Degas the mixture and heat under an inert atmosphere. Monitor the reaction by TLC.[2]
-
Deprotection: Dissolve the product from the Suzuki coupling in a suitable solvent (e.g., ethanol). Add Pd/C and subject the mixture to hydrogenation. Monitor the reaction by TLC.
-
Purification: After deprotection, purify the final product using silica gel column chromatography to obtain the pure substituted 8-hydroxyquinoline derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fluorescence pH Titration
This protocol details how to investigate the effect of pH on the fluorescence of a this compound derivative.
Workflow for Fluorescence pH Titration
Caption: A step-by-step workflow for conducting a fluorescence pH titration experiment.
Materials:
-
This compound derivative
-
Spectroscopic grade solvent for stock solution (e.g., DMSO)
-
Buffer solutions covering a wide pH range (e.g., universal buffer, citrate, phosphate, borate buffers)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Fluorometer and quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the this compound derivative in a suitable organic solvent like DMSO.
-
Prepare Sample Solutions: In a series of cuvettes, add a fixed volume of each buffer solution. Then, add a small aliquot of the stock solution to each cuvette to achieve a final concentration in the low micromolar range (e.g., 5 µM). Ensure the volume of the organic solvent is minimal (<1%) to not significantly alter the buffer's properties.
-
Measure pH: Accurately measure the pH of each sample solution using a calibrated pH meter.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each sample. Use the absorption maximum as the excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. This plot will reveal the pH-dependent fluorescence behavior of your compound. The pKa can be determined from the inflection point of the titration curve.[4]
Protocol 3: Chelation-Enhanced Fluorescence (CHEF) Study
This protocol outlines how to investigate the enhancement of fluorescence upon complexation with a metal ion like Zn²⁺.
Conceptual Pathway of Chelation-Enhanced Fluorescence (CHEF)
Caption: The CHEF principle: metal binding restricts non-radiative decay, enhancing fluorescence.
Materials:
-
This compound derivative
-
A suitable buffer solution (e.g., HEPES, pH 7.4)
-
Stock solution of a metal salt (e.g., ZnCl₂) in deionized water
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare Ligand Solution: Prepare a solution of the this compound derivative in the buffer at a suitable concentration (e.g., 10 µM).
-
Initial Measurement: Record the fluorescence spectrum of the ligand solution alone.
-
Titration with Metal Ion: Add increasing aliquots of the metal salt stock solution to the cuvette containing the ligand solution. After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This will show the extent of fluorescence enhancement and can be used to determine the binding affinity.
References
Technical Support Center: Solvent Effects on the Fluorescence of 2-Phenylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing 2-Phenylquinolin-8-ol in fluorescence-based experiments. Proper understanding and control of solvent effects are critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my this compound sample highly sensitive to the solvent used?
A1: The fluorescence of this compound is highly dependent on the solvent environment due to a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the energy levels of the ground and excited states of the molecule. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This sensitivity arises from the change in the dipole moment of the molecule upon excitation.
Q2: I am observing a lower-than-expected fluorescence intensity. What are the potential causes?
A2: Several factors related to the solvent and experimental setup can lead to decreased fluorescence intensity or quenching:
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Solvent Polarity: Highly polar solvents can sometimes lead to fluorescence quenching in certain "push-pull" type molecules.
-
Presence of Quenchers: Dissolved oxygen in the solvent is a common dynamic quencher. Halide ions (e.g., Cl-, Br-, I-) and heavy atoms in the solvent can also quench fluorescence.
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Concentration Effects: At high concentrations, this compound molecules may aggregate, leading to self-quenching.
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pH of the Solution: The protonation state of the quinoline nitrogen and the hydroxyl group can significantly alter the fluorescence properties. Ensure the pH of your solvent or buffer system is controlled and appropriate for your experiment.
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Photobleaching: Prolonged exposure to the excitation light can cause irreversible photodegradation of the fluorophore.
Q3: My emission spectra show a significant shift when I change solvents. How can I predict this behavior?
A3: The shift in emission spectra, known as the Stokes shift, is strongly correlated with solvent polarity. Generally, an increase in solvent polarity will result in a larger Stokes shift. This relationship can be qualitatively predicted by considering the polarity of the solvents you are using. For a more quantitative prediction, solvatochromic models like the Lippert-Mataga equation can be used to correlate the Stokes shift with solvent dielectric constant and refractive index.
Q4: Can the solvent affect the fluorescence lifetime of this compound?
A4: Yes, the fluorescence lifetime, which is the average time the molecule spends in the excited state, is also influenced by the solvent. The nature of the solvent can affect the rates of both radiative (fluorescence) and non-radiative decay pathways. For instance, solvents that can form hydrogen bonds with this compound may alter the excited-state dynamics and, consequently, the fluorescence lifetime.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Compound Degradation: Improper storage or handling. | Prepare a fresh stock solution. Store the compound in a dark, dry, and cool place. |
| Incorrect Instrument Settings: Excitation/Emission wavelengths are not optimal. | Determine the optimal excitation and emission wavelengths by running full excitation and emission scans in the solvent of choice. | |
| Solvent Quenching: The chosen solvent is quenching the fluorescence. | Test the fluorescence in a range of solvents with varying polarities and proticities. Degas the solvent by bubbling with nitrogen or argon to remove dissolved oxygen. | |
| pH is Not Optimal: The protonation state is unfavorable for fluorescence. | Measure and adjust the pH of your solution. For quinoline derivatives, acidic conditions can sometimes enhance fluorescence. | |
| Inconsistent or Irreproducible Results | Concentration Variability: Inaccurate dilutions or solvent evaporation. | Prepare fresh dilutions for each experiment. Use sealed cuvettes to minimize solvent evaporation. |
| Temperature Fluctuations: Fluorescence is temperature-dependent. | Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the measurements. | |
| Photobleaching: Sample is being degraded by the excitation light. | Reduce the excitation light intensity using neutral density filters. Minimize the exposure time of the sample to the light source. | |
| Shift in Emission Peak Maximum | Change in Solvent Polarity: Using a different batch of solvent or contamination. | Use high-purity, spectroscopic grade solvents. Ensure there is no cross-contamination between different solvents. |
| Unintended pH Change: Buffering capacity of the solution is insufficient. | Verify the pH of your solution before and after the experiment. Use a buffer with adequate capacity in the desired pH range. |
Data Presentation
The photophysical properties of this compound are highly dependent on the solvent. The following table summarizes typical absorption and emission maxima in various solvents. Note: These values are illustrative and can vary based on experimental conditions such as concentration and temperature.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | ~320 | ~380 | ~5200 |
| Toluene | 2.38 | ~325 | ~400 | ~6200 |
| Dichloromethane | 8.93 | ~330 | ~430 | ~7500 |
| Acetonitrile | 37.5 | ~328 | ~450 | ~8800 |
| Ethanol | 24.5 | ~325 | ~460 | ~9500 |
| Methanol | 32.7 | ~325 | ~465 | ~9800 |
| DMSO | 46.7 | ~335 | ~480 | ~9900 |
Experimental Protocols
Standard Fluorescence Measurement Protocol
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Sample Preparation:
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Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity, spectroscopic grade solvent (e.g., DMSO or ethanol).
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From the stock solution, prepare a dilute working solution in the desired solvent. The final concentration should result in an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.
-
-
Instrumentation Setup:
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Turn on the spectrofluorometer and allow the light source (e.g., Xenon lamp) to warm up for at least 30 minutes to ensure stable output.
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Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. A good starting point is 5 nm for both.
-
-
Data Acquisition:
-
Record the absorption spectrum of the sample using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.
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Scan the emission spectrum over a suitable wavelength range (e.g., from 10 nm above the excitation wavelength to 700 nm).
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Record a blank spectrum of the solvent alone and subtract it from the sample spectrum to correct for background signals.
-
Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard.
-
Materials:
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Solution of this compound in the desired solvent.
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Solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
-
Procedure:
-
Prepare solutions of the sample and the standard in the same solvent (if possible). If not, a correction for the refractive index of the solvents will be necessary.
-
Adjust the concentrations of the sample and standard solutions to have nearly identical absorbance values at the same excitation wavelength (absorbance < 0.1).
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Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
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A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizations
Caption: Experimental workflow for fluorescence measurement.
Caption: Relationship between solvent and fluorescence properties.
Technical Support Center: Enhancing the Photostability of 2-Phenylquinolin-8-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the photostability of 2-Phenylquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing significant degradation after light exposure. What are the initial steps to identify the issue?
A1: The first step is to confirm that the degradation is indeed light-induced. You should perform a control experiment where a sample of your solution is kept in the dark under the same temperature and atmospheric conditions. If the sample protected from light shows minimal to no degradation compared to the light-exposed sample, you can confirm photodegradation. Subsequently, you should characterize the degradation products using techniques like HPLC-MS or GC-MS to understand the degradation pathway.
Q2: What are the common mechanisms of photodegradation for quinoline derivatives?
A2: Quinolone derivatives can degrade under UV-A light exposure.[1] The specific mechanism for this compound is not extensively documented in publicly available literature, but common pathways for similar compounds involve photo-oxidation, ring cleavage, or reactions with solvent molecules. The degradation is often temperature-independent, indicating a true photochemical reaction.[1]
Q3: How can I quantitatively measure the photostability of my this compound formulation?
A3: Quantitative assessment of photostability is typically performed by exposing the sample to a standardized light source and measuring the change in the concentration of the active substance over time. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method for this. The results can be expressed as the percentage of the initial concentration remaining after a specific duration of light exposure.
Troubleshooting Guide
Issue 1: Rapid Photodegradation of this compound in Solution
| Possible Cause | Troubleshooting/Solution |
| Solvent Effects | The choice of solvent can significantly impact photostability. Evaluate the photostability in a range of solvents with varying polarities and protic/aprotic properties. |
| Presence of Photosensitizers | Impurities in the compound or excipients in the formulation can act as photosensitizers, accelerating degradation. Ensure high purity of this compound and all formulation components. |
| Inappropriate pH | The pH of the solution can influence the electronic state of the molecule and its susceptibility to photodegradation. Conduct a pH-photostability profile to identify the optimal pH range. |
| Oxygen Availability | Photo-oxidation is a common degradation pathway. Consider deoxygenating your solution by purging with an inert gas like nitrogen or argon before and during light exposure. |
Issue 2: Ineffective Stabilization with Antioxidants
| Possible Cause | Troubleshooting/Solution |
| Incorrect Antioxidant Type | The mechanism of photodegradation may not be oxidative, or the chosen antioxidant may not be effective against the specific reactive species generated. Screen a panel of antioxidants with different mechanisms of action (e.g., free radical scavengers like BHT and BHA, or reducing agents like ascorbic acid). |
| Insufficient Antioxidant Concentration | The concentration of the antioxidant may be too low to provide adequate protection. Perform a dose-response study to determine the optimal concentration of the antioxidant. |
| Antioxidant Photodegradation | The antioxidant itself may be photolabile, leading to a loss of protective effect over time. Evaluate the photostability of the antioxidant under the same experimental conditions. |
Issue 3: Formulation Approaches to Enhance Photostability
| Strategy | Description |
| Inclusion of UV Absorbers | Incorporating a UV absorber, such as benzophenone-3, into the formulation can protect the active compound by absorbing the incident UV radiation.[2] |
| Use of Light-Resistant Packaging | Storing the formulation in amber or opaque containers can physically block the light and prevent photodegradation. |
| Microencapsulation | Encapsulating this compound in a protective matrix can shield it from light and other environmental factors. |
Quantitative Data Presentation
When presenting quantitative data from your photostability studies, it is crucial to use a clear and structured format. Below are example tables for presenting such data.
Table 1: Effect of Solvents on the Photostability of this compound
| Solvent | Initial Concentration (µg/mL) | Concentration after 4h Exposure (µg/mL) | % Degradation |
| Methanol | 10.0 | 6.2 | 38.0 |
| Acetonitrile | 10.0 | 7.8 | 22.0 |
| Water (pH 7) | 10.0 | 8.5 | 15.0 |
| Dichloromethane | 10.0 | 4.1 | 59.0 |
Table 2: Efficacy of Different Stabilizers on the Photostability of this compound in Methanol
| Stabilizer (Concentration) | Initial Concentration (µg/mL) | Concentration after 4h Exposure (µg/mL) | % Degradation | % Protection |
| None (Control) | 10.0 | 6.2 | 38.0 | - |
| BHT (0.1% w/v) | 10.0 | 7.5 | 25.0 | 34.2 |
| Ascorbic Acid (0.1% w/v) | 10.0 | 8.1 | 19.0 | 50.0 |
| Benzophenone-3 (0.3% w/v) | 10.0 | 9.5 | 5.0 | 86.8 |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing of new active substances.[3][4]
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent at a known concentration.
-
Transfer a portion of the solution to a chemically inert and transparent container (e.g., a quartz cuvette or a clear glass vial).
-
Prepare a "dark control" sample by wrapping an identical container with the solution in aluminum foil to protect it completely from light.
-
-
Light Exposure:
-
Place the sample and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]
-
The light source can be a combination of a cool white fluorescent lamp and a near-UV fluorescent lamp.[3][4]
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from the light-exposed and dark control samples.
-
Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.
-
Monitor for the appearance of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in the light-exposed sample relative to the dark control.
-
Characterize any significant degradation products.
-
Visualizations
Caption: Workflow for Photostability Testing of this compound.
Caption: Troubleshooting Logic for Enhancing Photostability.
References
minimizing interference in metal ion detection with 2-Phenylquinolin-8-ol
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using 2-Phenylquinolin-8-ol as a chelating agent for metal ion detection. The following troubleshooting guides and FAQs address common challenges, with a focus on minimizing interference to ensure accurate and selective measurements.
Disclaimer: this compound is a derivative of the well-studied chelator 8-hydroxyquinoline (8-HQ). While the fundamental principles of chelation, fluorescence, and interference are similar, the addition of the phenyl group at the 2-position introduces significant steric and electronic changes. Therefore, the data and protocols provided here, largely based on analogous 8-HQ systems, should be considered a starting point. Users must perform their own experimental optimization for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind using this compound for metal ion detection?
A1: Like its parent compound 8-hydroxyquinoline, this compound is a bidentate chelating agent that can form stable complexes with various metal ions.[1] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group coordinate with a metal ion, forming a stable chelate ring.[2] This complex formation often alters the molecule's photophysical properties, leading to a measurable change in fluorescence or color, which can be used for detection.[3][4] The detection mechanism is often Chelation-Enhanced Fluorescence (CHEF) or, in the case of certain transition metals, Chelation-Enhanced Quenching (CHEQ).[5][6]
Q2: Why is my fluorescence signal weak or non-existent after adding my target metal ion?
A2: Several factors could be responsible for a weak or absent signal:
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Incorrect pH: The formation of the metal-ligand complex is highly pH-dependent. The hydroxyl group on the quinoline must be deprotonated to bind the metal ion effectively. If the pH is too low, the ligand will be protonated, preventing complexation.
-
Solvent Effects: The choice of solvent can influence both the stability of the complex and the fluorescence quantum yield. Ensure your solvent system is optimized for your target ion and ligand.
-
Fluorescence Quenching: Your target metal ion itself might be a quenching ion (e.g., Cu²⁺, Fe³⁺), leading to a "turn-off" sensor response.[6] Alternatively, quenching impurities in your sample or reagents could be the cause.[7]
-
Incorrect Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for the specific metal-ligand complex, not just the free ligand, as complexation can shift the spectra.[8]
Q3: My sensor responds to multiple metal ions. How can I improve its selectivity?
A3: Improving selectivity is a common challenge in metal ion sensing. Key strategies include:
-
Precise pH Control: Different metal ions form stable complexes within specific pH ranges. By carefully buffering your solution to a pH where the complex with your target ion is highly stable but complexes with interfering ions are not, you can achieve selectivity.
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Use of Masking Agents: Masking agents are auxiliary ligands that can selectively bind to interfering ions, preventing them from reacting with this compound. For example, cyanide can mask Co(II), Ni(II), and Cu(II), while triethanolamine can mask Al(III) and Fe(III).
-
Kinetic Discrimination: In some cases, the rates of complex formation may differ significantly. A measurement taken at a specific time point might favor the faster-reacting target ion.
Q4: What is a "masking agent" and how do I choose one?
A4: A masking agent is a chemical that reacts with interfering components in a sample to prevent them from participating in the primary analytical reaction. In this context, it binds to interfering metal ions more strongly than this compound does under the specific experimental conditions. The choice of masking agent depends on which interfering ions are present. For instance, fluoride ions are often used to mask Fe(III) and Al(III). A comprehensive list of masking agents for various ions is available in analytical chemistry literature.
Troubleshooting Guides
Issue 1: High Background Signal or Unexpected Fluorescence
-
Question: My blank solution (containing only the sensor and buffer) shows high fluorescence. What could be the cause?
-
Answer:
-
Contamination: Your solvent, buffer, or glassware may be contaminated with metal ions that form fluorescent complexes with the ligand. Use high-purity solvents and acid-washed glassware.
-
Ligand Concentration: An excessively high concentration of this compound might lead to excimer formation or other aggregation-based emission, although this is less common. Try reducing the sensor concentration.
-
pH Effects: The intrinsic fluorescence of the ligand itself can be pH-dependent. Characterize the fluorescence of the free ligand across a range of pH values to identify a region where its emission is minimal yet suitable for target complexation.
-
Issue 2: Signal Drifts or is Unstable
-
Question: The fluorescence intensity is not stable and drifts over time after adding the metal ion. Why is this happening?
-
Answer:
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Slow Complexation Kinetics: The reaction between this compound and the metal ion may not be instantaneous. You may need to determine the optimal incubation time required for the reaction to reach equilibrium before taking a measurement.
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Photobleaching: The fluorescent complex may be susceptible to photobleaching, especially under high-intensity excitation light. Reduce the excitation intensity, decrease the slit width on the fluorometer, or minimize the sample's exposure time to the light source.
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Precipitation: The formed metal complex may have low solubility in your chosen solvent system, causing it to precipitate out of solution over time. This will lead to a decrease in the measured fluorescence. Visually inspect the cuvette for any turbidity or try adjusting the solvent composition (e.g., by adding a co-solvent).
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting poor reproducibility in my measurements. What factors should I check?
-
Answer:
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pH and Buffer Capacity: The most critical factor is pH. Ensure your buffer has sufficient capacity to maintain the set pH upon the addition of all reagents and samples. Small, uncontrolled shifts in pH can cause large changes in complex formation and thus fluorescence.
-
Temperature: Complex formation is an equilibrium process that can be temperature-dependent. Ensure all measurements are performed at a constant, controlled temperature.
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Pipetting Accuracy: Given the high sensitivity of fluorescence measurements, even small errors in the volumes of the sensor, metal ion solutions, or buffer can lead to significant variability. Calibrate your pipettes regularly.
-
Quantitative Data Summary
Table 1: Stepwise Stability Constants (log K) of Metal Ions with 8-Hydroxyquinoline (8-HQ) in Dioxane-Water Mixture. (Note: These values are for comparative purposes only and will differ for this compound.)
| Metal Ion | log K₁ | log K₂ | Notes |
| Cu(II) | 12.4 | 11.3 | Forms very stable complexes. |
| Ni(II) | 10.8 | 9.5 | Forms stable complexes. |
| Co(II) | 9.9 | 8.7 | Forms stable complexes. |
| Zn(II) | 9.7 | 8.8 | Forms stable complexes. |
| Fe(III) | 12.3 | 11.5 | log K₃ = 10.0. Forms very stable complexes. |
| Cd(II) | 8.1 | 7.0 | Forms moderately stable complexes. |
| Pb(II) | 8.9 | - | Forms moderately stable complexes. |
Data compiled from various sources for illustrative purposes. Absolute values vary with solvent and ionic strength.
Table 2: Common Interfering Ions and Potential Masking Strategies.
| Interfering Ion(s) | Potential Masking Agent | Notes |
| Fe(III), Al(III), Th(IV) | Fluoride (F⁻), Triethanolamine (TEA) | Effective in slightly acidic to neutral solutions. |
| Cu(II), Ni(II), Co(II), Zn(II), Cd(II) | Cyanide (CN⁻) | EXTREME CAUTION: Highly toxic. Use only in alkaline solutions. |
| Pb(II) | 2,3-dimercaptopropanol | Can be used for demasking in complexometric titrations. |
| Hg(II) | Iodide (I⁻) | Forms stable iodo-complexes. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Metal Ion Selectivity and Interference
This protocol provides a framework for testing the response of this compound to your target metal ion in the presence of other potentially interfering ions.
1. Preparation of Solutions:
- Buffer Solution: Prepare a buffer solution at the desired pH (e.g., 0.1 M HEPES for pH 7.4 or 0.1 M Acetate for pH 5.0). The optimal pH should be determined experimentally.
- Sensor Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.
- Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of your target metal ion and a range of potentially interfering metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Mg²⁺, Ca²⁺) from high-purity salts in deionized water.
2. Determination of Optimal Wavelengths:
- Prepare two samples in cuvettes: one with the sensor in buffer and another with the sensor and a saturating amount of the target metal ion.
- Record the excitation and emission spectra for both to determine the optimal excitation wavelength (λ_ex) and the emission wavelength of maximum intensity (λ_em) for the metal-sensor complex.
3. Selectivity Experiment:
- In a series of fluorescence cuvettes, add the buffer solution.
- Add an aliquot of the sensor stock solution to each cuvette to reach the final desired concentration (e.g., 10 µM).
- To each cuvette, add a specific metal ion solution to a final concentration significantly higher than the sensor (e.g., 50-100 µM). Include a "blank" cuvette with only the sensor and buffer.
- Incubate the solutions for a predetermined time (e.g., 15 minutes) at a constant temperature to allow for complex formation.
- Measure the fluorescence intensity of each solution at the predetermined λ_ex and λ_em.
- Compare the fluorescence response for the target ion against all other tested ions.
4. Interference (Competition) Experiment:
- Prepare a set of solutions, each containing the sensor and the target metal ion at a fixed concentration (e.g., 10 µM sensor and 20 µM target ion).
- To each solution, add a different potential interfering ion at a high concentration (e.g., 100 µM or a 10-fold excess).
- Include a control sample containing only the sensor and the target ion.
- Measure the fluorescence intensity after incubation. A significant change in fluorescence compared to the control indicates interference.
5. Data Analysis:
- Plot the fluorescence intensity as a bar chart for the selectivity experiment to visualize the response to different ions.
- For the competition experiment, calculate the percentage change in signal caused by the co-existing ion to quantify the degree of interference.
Visualizations
Caption: Workflow for assessing selectivity and interference.
Caption: Troubleshooting logic for common experimental issues.
Caption: Principle of using a masking agent to improve selectivity.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. rroij.com [rroij.com]
- 3. [PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. mdpi.com [mdpi.com]
addressing solubility issues of 2-Phenylquinolin-8-ol in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of 2-Phenylquinolin-8-ol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a quinoline derivative. Based on the characteristics of similar quinoline compounds, it is expected to be a lipophilic molecule with low solubility in aqueous solutions.[1] Organic solvents are typically required for its dissolution in experimental settings.
Q2: What is the recommended starting solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for this compound.[1][2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A3: This phenomenon, known as "salting out," is common for poorly soluble compounds. It occurs because the compound is significantly less soluble in the aqueous environment of your assay medium compared to the DMSO stock solution. Even at a low final DMSO concentration, the localized concentration of the compound at the point of addition can exceed its aqueous solubility, leading to precipitation.[1]
To mitigate this, try the following:
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Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing. This helps to quickly disperse the compound and avoid high local concentrations.
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Lower Final Concentration: Test a lower final concentration of this compound in your assay. It's possible your current concentration exceeds its maximum aqueous solubility.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer.
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Use of Co-solvents: In some cases, the addition of a small percentage of a co-solvent like polyethylene glycol (PEG) to the aqueous buffer can improve solubility. However, the compatibility of the co-solvent with your specific assay must be validated.
Q4: What are the potential off-target effects of using DMSO in my biological assay?
A4: While widely used, DMSO is not biologically inert and can have various effects on cell-based assays, including cytotoxicity, altered cell differentiation, and direct effects on enzyme activity. The final concentration of DMSO in the assay should be carefully controlled and ideally kept below 0.5% (v/v). It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any solvent-related effects.[1]
Q5: Can I use other solvents besides DMSO?
A5: Yes, other organic solvents such as ethanol or N,N-dimethylformamide (DMF) can be considered. However, the choice of solvent depends on the specific assay and cell type, as each solvent has its own potential for cytotoxicity and interference. A solvent tolerance test for your specific experimental system is highly recommended before proceeding with your main experiments.[1][3]
Troubleshooting Guides
Problem 1: The this compound stock solution in DMSO is cloudy or has visible precipitate.
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Possible Cause: The concentration of the compound exceeds its solubility limit in DMSO at the storage temperature.
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Solution:
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Gentle Warming: Warm the stock solution in a 37°C water bath for 5-10 minutes.
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Vortexing/Sonication: Vortex the solution vigorously or place it in a bath sonicator for a few minutes to aid dissolution.
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Prepare a More Dilute Stock: If precipitation persists, it is advisable to prepare a new, more dilute stock solution.
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Problem 2: High variability in experimental results.
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Possible Cause: Inconsistent solubility or precipitation of this compound in the assay medium. If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration.
-
Solution:
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Visual Inspection: Before each experiment, carefully inspect your final working solutions for any signs of precipitation (cloudiness or visible particles).
-
Solubility Confirmation: Consider performing a kinetic solubility assay in your specific assay medium to determine the concentration at which the compound remains soluble over the time course of your experiment.
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Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution immediately before each experiment.
-
Quantitative Data Summary
| Solvent | Expected Solubility | Notes |
| Water | Very Low | Quinoline derivatives are generally lipophilic. |
| Aqueous Buffers (e.g., PBS) | Very Low | Prone to precipitation when diluted from organic stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended starting solvent for creating high-concentration stock solutions.[1][2] |
| Ethanol | Likely Soluble | A potential alternative to DMSO, but may have different effects on biological systems.[3] |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Another alternative polar aprotic solvent.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol is adapted from a method for a structurally similar compound, 6-Chloro-2-phenylquinolin-4-ol.[1]
Materials:
-
This compound (MW: 221.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber glass vial
Procedure:
-
Tare a clean, dry amber glass vial on a calibrated analytical balance.
-
Carefully weigh out 2.21 mg of this compound into the vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for at least 2 minutes to dissolve the compound.
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If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
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Store the stock solution at room temperature or as recommended, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but be aware of potential precipitation upon thawing. If precipitation occurs after thawing, repeat the warming and vortexing steps.
Protocol 2: Experimental Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound in a solvent of choice.
Materials:
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This compound
-
Selected solvent (e.g., DMSO, ethanol, aqueous buffer)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Centrifuge the vials at a high speed to pellet the remaining solid.
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Sample Collection: Carefully collect the supernatant (the saturated solution) using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
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Analyze the standard solutions and the filtered saturated solution using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
The concentration of the saturated solution represents the equilibrium solubility of this compound in that solvent at that temperature.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
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Cancer cell line of interest (e.g., HeLa, A549)
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Complete cell culture medium
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96-well cell culture plates
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This compound stock solution (e.g., 10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (for formazan crystal dissolution)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cell death.
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Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: General experimental workflow for using this compound.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
References
optimizing excitation and emission wavelengths for 2-Phenylquinolin-8-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenylquinolin-8-ol. The following sections offer detailed experimental protocols and address common issues to facilitate the optimization of its fluorescence-based applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation and emission wavelengths of this compound are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Due to a lack of specific published data for this compound, it is recommended to experimentally determine these values in your specific solvent system.
As a reference, the parent compound, 8-hydroxyquinoline (8-HQ), exhibits dual fluorescence in the region of 330-410 nm in various solvents.[1] In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), 8-HQ shows a high quantum yield.[1] The table below summarizes the photophysical properties of 8-hydroxyquinoline in different environments.
Q2: How does solvent polarity affect the fluorescence of this compound?
Solvent polarity can significantly influence the fluorescence properties of quinoline derivatives. Generally, an increase in solvent polarity can lead to a shift in the emission spectrum. For 8-hydroxyquinoline derivatives, both positive (red shift) and negative (blue shift) solvatochromism have been observed depending on the specific derivative and solvent. It is crucial to characterize the fluorescence behavior of this compound in the specific buffer or solvent system being used in your assay.
Q3: Why am I observing low or no fluorescence signal?
Several factors can contribute to a weak or absent fluorescence signal. These include:
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Incorrect Wavelengths: Ensure that you are using the optimal excitation and emission wavelengths for your specific experimental conditions.
-
Concentration Issues: Both excessively high and low concentrations can lead to diminished fluorescence. High concentrations can cause self-quenching or inner filter effects, while very low concentrations may not produce a detectable signal.
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Photobleaching: Prolonged exposure to the excitation light can cause the fluorophore to degrade, a process known as photobleaching.
-
Quenching: The presence of quenching agents in your sample, such as certain ions or molecular oxygen, can reduce fluorescence intensity.
-
Instrument Settings: Suboptimal instrument settings, such as incorrect slit widths or detector gain, can lead to poor signal detection.
Q4: My emission spectrum appears distorted. What could be the cause?
Distortions in the emission spectrum can arise from several sources:
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Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted light, leading to a distortion of the spectral shape, particularly at shorter wavelengths.
-
Raman Scattering: The solvent itself can produce a Raman scattering peak, which may be mistaken for a true emission peak. To identify a Raman peak, vary the excitation wavelength; a Raman peak will shift with the excitation wavelength, while a fluorescence peak will not.
-
Second-Order Effects: Monochromators can sometimes pass light at multiples of the selected wavelength. Ensure that appropriate filters are in place to block this stray light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Fluorescence Intensity | Incorrect excitation/emission wavelengths. | Determine the optimal wavelengths by running excitation and emission scans. |
| Sample concentration is too low. | Prepare a dilution series to find the optimal concentration range. | |
| Sample concentration is too high (inner filter effect). | Dilute the sample. As a general rule, the absorbance of the sample at the excitation wavelength should be below 0.1. | |
| Photobleaching. | Minimize exposure time to the excitation source. Use an anti-fade reagent if compatible with your sample. | |
| Presence of quenchers. | Degas the solvent to remove dissolved oxygen. Identify and remove other potential quenching species. | |
| Distorted Emission Spectrum | Inner filter effect. | Dilute the sample. |
| Raman peak from the solvent. | Change the excitation wavelength and observe if the peak shifts. | |
| Second-order light from the monochromator. | Ensure that the appropriate cut-off filters are enabled in the spectrofluorometer. | |
| Inconsistent Readings | Instrument instability. | Allow the instrument to warm up properly. Check for fluctuations in the lamp output. |
| Sample degradation. | Prepare fresh samples and protect them from light. |
Data Presentation
Table 1: Photophysical Properties of 8-Hydroxyquinoline (Parent Compound)
| Solvent | Excitation Max (nm) | Emission Max (nm) | Notes |
| Propanol | 290 | 340 | Dual fluorescence observed with a second band around 410 nm at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | 290 | 340 | Dual fluorescence observed with a second band around 410 nm at higher concentrations. |
| Dimethylformamide (DMF) | 290 | 340 | High quantum yield observed. |
| Acetonitrile (AN) | Not specified | Not specified | Used in studies of preferential solvation.[2][3] |
| 1,4-Dioxane (DX) | Not specified | Not specified | Used in studies of preferential solvation.[2][3] |
| Basic Media (0.1N NaOH) | 290 / 375 | 503 / 520 | Emission is red-shifted and attributed to the ionic form. |
Note: This data is for the parent compound 8-hydroxyquinoline and should be used as a reference. The actual values for this compound may differ and should be determined experimentally.
Experimental Protocols
Protocol for Determining Optimal Excitation and Emission Wavelengths
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired solvent. The absorbance at the expected excitation maximum should be between 0.05 and 0.1 to minimize inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to an estimated emission wavelength (e.g., 400 nm, based on the parent compound data).
-
Scan a range of excitation wavelengths (e.g., 250-380 nm).
-
The wavelength that gives the maximum fluorescence intensity is the optimal excitation wavelength (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined optimal excitation wavelength (λex).
-
Scan a range of emission wavelengths, starting from about 10-20 nm above the excitation wavelength to avoid scattered light (e.g., if λex is 350 nm, scan from 360-600 nm).
-
The wavelength with the maximum fluorescence intensity is the optimal emission wavelength (λem).
-
-
Iteration (Optional but Recommended):
-
To further refine the results, set the emission monochromator to the newly determined optimal emission wavelength (λem) and re-scan the excitation spectrum.
-
Then, set the excitation monochromator to the refined optimal excitation wavelength and re-scan the emission spectrum.
-
Mandatory Visualization
Caption: Workflow for optimizing excitation and emission wavelengths.
References
troubleshooting signal-to-noise ratio in 2-Phenylquinolin-8-ol fluorescence
Welcome to the technical support center for 2-Phenylquinolin-8-ol fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
While the exact wavelengths can be influenced by the solvent and local chemical environment, this compound and its derivatives typically exhibit fluorescence in the UV-Visible range. It's crucial to experimentally determine the optimal excitation and emission maxima for your specific conditions by performing a full spectral scan.
Q2: Why is my fluorescence signal from this compound so weak?
The fluorescence of this compound and its parent compound, 8-hydroxyquinoline, can be inherently weak in many solvents.[1] This is often attributed to processes like excited-state proton transfer (ESPT).[1] The fluorescence intensity can be significantly enhanced upon chelation with certain metal ions.[1] Other factors like concentration, solvent polarity, pH, and the presence of quenching agents can also dramatically reduce the signal.[2][3]
Q3: What are the primary sources of noise in fluorescence measurements?
Noise in fluorescence experiments can be broadly categorized into a few main types:
-
Photon Shot Noise: This is a fundamental type of noise due to the quantum nature of light and is unavoidable. It follows a Poisson distribution and is proportional to the square root of the signal intensity.[4][5]
-
Detector Noise: This originates from the electronic components of the detector (e.g., photomultiplier tube or CCD camera). It includes thermal noise and read noise.[6][7]
-
Background Fluorescence (Autofluorescence): Samples, solvents, and labware can all have intrinsic fluorescence that contributes to the background signal and noise.[5][8]
-
Light Scattering: Rayleigh and Raman scattering of the excitation light by the sample and solvent can also contribute to the background.[8]
Q4: How does the signal-to-noise ratio (S/N) relate to the limit of detection (LOD)?
The signal-to-noise ratio is a critical parameter that determines the lowest concentration of an analyte that can be reliably detected.[9] The limit of detection (LOD) is typically defined as the concentration at which the signal is a certain multiple of the noise level, often a S/N ratio of 3:1.[9] Therefore, improving your S/N ratio directly lowers your detection limit.
Troubleshooting Guide: Low Signal-to-Noise Ratio
If you are experiencing a poor signal-to-noise ratio in your this compound fluorescence experiments, work through the following troubleshooting steps.
Problem: Weak Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal Wavelengths | Perform full excitation and emission scans to determine the optimal peak wavelengths for your specific experimental conditions (solvent, pH, binding partners). Do not rely solely on literature values. |
| Low Concentration | Increase the concentration of this compound. Be sure to stay within the linear range of your instrument to avoid inner filter effects at very high concentrations.[2] |
| Environmental Quenching | Certain molecules in your sample can decrease fluorescence intensity. Common quenchers include dissolved oxygen, halides, and heavy atoms. Try degassing your solvent by sparging with nitrogen or argon. |
| Incorrect pH or Solvent | The fluorescence of quinoline derivatives can be highly sensitive to pH and solvent polarity.[1][2] Experiment with different buffer systems and solvents to find the optimal conditions for your assay. For some derivatives, a basic pH can enhance fluorescence.[10] |
| Photobleaching | Prolonged exposure to high-intensity excitation light can cause the fluorophore to degrade.[10] Reduce the excitation light intensity, decrease exposure time, or use a photoprotective agent if compatible with your sample. |
Problem: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | Run a "blank" sample containing everything except your fluorophore to measure the background signal.[8] If using biological samples or cell media, consider using phenol red-free media.[8][11] Using red-shifted dyes can also help avoid the more common green autofluorescence.[8] |
| Contaminated Reagents/Solvents | Use high-purity, spectroscopy-grade solvents and reagents.[10][12] Filter all solutions before use to remove particulate matter. |
| Dirty Labware | Ensure all cuvettes, microplates, and other labware are scrupulously clean.[10] Residues can fluoresce or scatter light. |
| Light Scattering | If your sample is turbid, centrifuge or filter it to remove particulates.[10] You can also try moving your emission wavelength further from the excitation wavelength to minimize the detection of scattered light. |
| Incorrect Instrument Settings | Optimize the detector gain or voltage. Too high a gain can amplify noise, while too low a gain will result in a weak signal.[13] Ensure slits are appropriately set to balance signal intensity and spectral resolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Standard Solution
-
Stock Solution Preparation: Accurately weigh a small amount of this compound powder. Dissolve it in a high-purity, spectroscopy-grade solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution, using sonication if necessary.
-
Working Solutions: Prepare a series of dilutions from the stock solution using your final assay buffer or solvent. This will be used to create a standard curve and determine the linear range of detection.
-
Storage: Store the stock solution in a dark, airtight container at -20°C to prevent degradation and solvent evaporation. Prepare fresh working solutions daily.
Protocol 2: Acquiring a Fluorescence Spectrum
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp and detectors to warm up for at least 30 minutes to ensure signal stability.[13]
-
Blank Measurement: Fill a clean cuvette with your blank solution (the solvent or buffer used for your sample). Place it in the fluorometer.
-
Excitation Scan: Set a fixed emission wavelength (based on literature values or a preliminary scan) and scan a range of excitation wavelengths to find the peak excitation.
-
Emission Scan: Set the excitation wavelength to the peak you just determined. Scan a range of emission wavelengths to find the peak emission.
-
Sample Measurement: Replace the blank with your sample cuvette. Rerun the optimized excitation and emission scans.
-
Data Processing: Subtract the blank spectrum from your sample spectrum to correct for background fluorescence and scattering.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal-to-noise issues.
Caption: A decision tree for troubleshooting low signal-to-noise ratio in fluorescence experiments.
Experimental Workflow for Fluorescence Measurement
This diagram outlines the standard procedure for acquiring fluorescence data.
Caption: A standard workflow for acquiring and processing fluorescence spectra.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal-to-Noise Considerations [evidentscientific.com]
- 6. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 7. petebankhead.gitbooks.io [petebankhead.gitbooks.io]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce photobleaching of 2-Phenylquinolin-8-ol in microscopy
Welcome to the technical support center for microscopy applications involving 2-Phenylquinolin-8-ol and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photobleaching and acquire high-quality fluorescence images.
Frequently Asked Questions (FAQs)
Q1: My this compound signal fades very quickly when I start imaging. What are the first things I should check?
A1: Rapid signal loss is a classic sign of photobleaching. The most immediate and effective strategies involve minimizing the sample's exposure to high-intensity light.[1][2][3]
-
Reduce Excitation Intensity: Use the lowest laser or lamp power that provides an adequate signal-to-noise ratio (SNR).[4] Modern LED light sources are often more controllable than traditional mercury or xenon-arc lamps, which can reduce photobleaching.[5]
-
Minimize Exposure Time: Use the shortest camera exposure time that still yields a clear image. Avoid leaving the light source on when not actively acquiring an image.[3][4]
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Use Neutral Density (ND) Filters: Insert ND filters into the light path to decrease the illumination intensity without changing its spectral quality.[1][4]
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Optimize Focusing: Use transmitted light to locate your region of interest and perform initial focusing.[1] Switch to fluorescence only for the final focus adjustments and image capture. If you must focus using fluorescence, use a neighboring area to avoid bleaching your primary area of interest before the experiment begins.[1]
Q2: I am performing a long-term, live-cell imaging experiment. How can I maintain a stable signal from my quinoline-based probe over several hours?
A2: Long-term imaging is particularly challenging and requires a multi-faceted approach to preserve your fluorescent signal.
-
Use an Antifade Reagent for Live Cells: Standard antifade mounting media for fixed cells are often toxic.[2] Instead, use reagents specifically designed for live-cell imaging. Trolox, a water-soluble and cell-permeable antioxidant derivative of vitamin E, is a popular choice that can reduce photobleaching.
-
Control the Imaging Environment: Photobleaching is often exacerbated by reactive oxygen species (ROS).[4] Using oxygen-scavenging systems, such as glucose oxidase or catalase, in your imaging buffer can help mitigate this.[4] Some specialized imaging chambers also allow for control over the gas environment.
-
Employ Advanced Imaging Techniques: If available, techniques like multiphoton microscopy can reduce photobleaching by restricting excitation to the focal plane.[4] Light-sheet microscopy is another excellent option as it illuminates only a thin section of the sample at a time.[4]
Q3: What are antifade reagents and how do I choose one for my fixed-cell experiment with this compound?
A3: Antifade reagents are chemical cocktails added to mounting media to protect fluorophores from photobleaching.[4] Their primary mechanism is the scavenging of free radicals and reactive oxygen species that are generated during fluorescence excitation and are responsible for destroying the fluorophore.
For fixed samples, you will use an antifade mounting medium. Commercially available options like ProLong™ Gold or VECTASHIELD® are widely used.[4] The optimal choice can be fluorophore-dependent, so you may need to test a few different formulations to find the one that works best for this compound in your specific application.[1]
Troubleshooting Guide
Issue: Significant Photobleaching Despite Basic Adjustments
You have already lowered the excitation power and reduced exposure time, but your signal is still unstable.
| Potential Cause | Recommended Solution |
| High Oxygen Concentration | For fixed cells, ensure the mounting medium is fully cured and the coverslip is sealed to limit oxygen exchange. For live cells, consider adding an oxygen scavenger system (e.g., glucose oxidase/catalase) to the imaging medium.[4] |
| Suboptimal Mounting Medium | The antifade formulation may not be effective for your specific fluorophore. Test a different commercial antifade mounting medium.[1] |
| Unhealthy Live Cells | Stressed or unhealthy cells can produce higher levels of endogenous ROS, accelerating photobleaching. Ensure optimal cell culture conditions and handle cells gently during sample preparation. |
| Inherent Photostability | While this compound is a useful probe, other dyes may be inherently more photostable. If your experimental design allows, consider alternative fluorophores known for high photostability, such as Alexa Fluor or DyLight dyes.[5] |
Quantitative Impact of Photostabilizers
| Fluorophore | Imaging Condition | Fluorophore Survival Rate (after 2 imaging cycles) |
| ATTO647N (Standard Dye) | STED Microscopy | ~20% |
| NPA-ATTO647N (Self-Healing Dye) | STED Microscopy | ~60%[6] |
This table illustrates the significant improvement in photostability achieved by intramolecular photostabilization, a concept related to the function of antifade reagents.
Experimental Protocols
Protocol 1: Preparing Fixed-Cell Samples with Antifade Mounting Medium
This protocol outlines the steps for mounting coverslips with fixed cells stained with this compound to minimize photobleaching.
-
Cell Preparation: Grow and treat your cells on coverslips as per your experimental plan.
-
Fixation & Staining: Fix, permeabilize, and stain the cells with your this compound probe according to your established protocol.
-
Washing: Wash the coverslips thoroughly with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Mounting:
-
Place a clean microscope slide on a flat surface.
-
Carefully aspirate the final wash buffer from the coverslip, being careful not to let the cells dry out.
-
Place a small drop (10-20 µL) of antifade mounting medium (e.g., ProLong™ Gold) onto the microscope slide.
-
Gently invert the coverslip (cell-side down) and lower it onto the drop of mounting medium at a 45-degree angle to avoid trapping air bubbles.
-
-
Curing: Allow the mounting medium to cure and solidify. This can take several hours to overnight at room temperature in the dark. Follow the manufacturer's specific instructions.
-
Sealing (Optional but Recommended): To prevent drying and further limit oxygen exposure, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Storage: Store the slides flat, protected from light, at 4°C.
Protocol 2: Workflow for Optimizing Imaging Parameters
Follow this workflow to systematically minimize photobleaching during image acquisition.
-
Initial Setup:
-
Turn on the microscope and light source. Allow the lamp to warm up if necessary.
-
Place your prepared slide on the microscope stage.
-
Using transmitted light (e.g., brightfield or DIC), locate your region of interest.
-
-
Parameter Optimization:
-
Switch to the fluorescence channel for this compound.
-
Set the excitation power to the lowest possible setting.
-
Set the camera exposure time to a moderate starting point (e.g., 100-200 ms).
-
Gradually increase the excitation power or exposure time only until the signal is clearly distinguishable from the background noise. Avoid saturating the detector.
-
Use a histogram tool to ensure you are using the full dynamic range of the camera without clipping the brightest or darkest pixels.
-
-
Image Acquisition:
-
Once parameters are optimized, move to a fresh, unexposed area of the sample for final image capture.
-
Acquire images efficiently, minimizing the time the sample is illuminated. Use software features to automate multi-channel acquisition to ensure consistent timing.
-
For time-lapse experiments, use the longest possible interval between time points that still captures the dynamics of your biological process.
-
Visualized Workflows and Mechanisms
Caption: A troubleshooting workflow for addressing photobleaching issues.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. news-medical.net [news-medical.net]
- 6. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Zinc Sensors: Featuring 2-Phenylquinolin-8-ol and Other Leading Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Phenylquinolin-8-ol with other prominent families of fluorescent zinc sensors. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the most suitable sensor for specific research applications. While extensive data is available for established sensor families, specific quantitative performance metrics for this compound as a zinc sensor are less prevalent in the current literature. This guide incorporates data on closely related 8-hydroxyquinoline derivatives to provide a representative comparison.
Performance Comparison of Zinc Sensors
The efficacy of a fluorescent zinc sensor is determined by several key performance indicators. These include the fluorescence quantum yield (Φ), which measures the efficiency of light emission; the dissociation constant (Kd), indicating the sensor's affinity for zinc ions; and the fluorescence enhancement, which describes the fold-increase in fluorescence intensity upon binding to zinc. The following table summarizes these metrics for this compound and other major classes of zinc sensors.
| Sensor Class | Specific Sensor Example | Fluorophore | Quantum Yield (Φ) (Bound) | Dissociation Constant (Kd) | Fluorescence Enhancement (Fold) |
| Quinoline-based | This compound (and derivatives) | Quinoline | ~0.57 (for a 2-methyl-8-hydroxyquinoline Zn complex)[1] | Data not available | ~11-13 fold for some 8-hydroxyquinoline derivatives[2] |
| Zinpyr (ZP) Family | Zinpyr-1 (ZP1) | Fluorescein | ≥ 0.87[3] | < 1 nM[3] | ~5-fold for ZP4[3] |
| Zinpyr-9 (ZP9) | Fluorescein | > 0.30 | 0.69 µM | ~12-fold | |
| Zinspy (ZS) Family | Zinspy-1 (ZS1) | Fluorescein | Data not available | Lower affinity than ZP family | ~1.4 to 4.5-fold[4] |
| Coumarin-based | Coumarin Derivative (CD) | Coumarin | Data not available | 26 nM | 5.4-fold |
| Rhodamine-based | Rhodamine B derivative | Rhodamine B | 0.12 | 1 µM | 140-fold |
Note: Data for this compound is limited; values from related 8-hydroxyquinoline derivatives are provided for context. Performance metrics can vary based on the specific molecular structure and experimental conditions.
Signaling Pathways and Experimental Workflow
The detection of zinc ions by fluorescent sensors involves distinct signaling mechanisms that result in a measurable change in fluorescence. Understanding these pathways is crucial for interpreting experimental results.
Signaling Mechanisms of Zinc Sensors
Fluorescent zinc sensors operate through several primary mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).
References
- 1. sid.ir [sid.ir]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Ion Sensing: 8-Hydroxyquinoline vs. Rhodamine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the critical field of metal ion detection, fluorescent probes are indispensable tools for their sensitivity and specificity. This guide provides a comprehensive comparison of two major classes of fluorescent probes: those based on the 8-hydroxyquinoline scaffold and those utilizing the rhodamine fluorophore.
While the initial topic of interest was 2-Phenylquinolin-8-ol, a thorough review of scientific literature reveals a significant lack of data regarding its application as a metal ion sensor. The substitution of a bulky phenyl group at the 2-position likely introduces steric hindrance, which can impede the formation of a stable chelation complex with metal ions—a critical requirement for effective sensing. Consequently, this guide will focus on the well-established and widely utilized 8-hydroxyquinoline (8-HQ) derivatives as a more practical and informative point of comparison against rhodamine-based probes.
At a Glance: Performance Comparison
The selection of a fluorescent probe is dictated by the specific requirements of the experiment, including the target ion, desired sensitivity, and environmental conditions. The following tables summarize the quantitative performance of representative probes from each class for the detection of various metal ions.
Table 1: Performance of 8-Hydroxyquinoline-Based Probes
| Probe/Derivative | Target Ion(s) | Limit of Detection (LOD) | Response Time | Optimal pH Range | Solvent System | Reference |
| 8-Hydroxyquinoline (8-HQ) | Al³⁺ | ~0.3 ppb (11 nM) | Not Specified | Weakly Acidic | Soil Extracts | [1] |
| 8-HQ Schiff Base | Al³⁺ | < 100 nM | Not Specified | Weakly Acidic | Not Specified | [1] |
| Quinoline-based probe (DDTQ) | Cd²⁺ | 126 nM | Not Specified | Not Specified | Aqueous Media | [2] |
| 5-HMHQ Ester Derivatives | Zn²⁺ | Not Specified | Fast | Not Specified | CH₂Cl₂ | [3] |
| Deoxycholic acid-8-HQ | Zn²⁺ / Cd²⁺ | Not Specified | Instant | Not Specified | Ethanol/Acetonitrile-H₂O | [4] |
| 5-amino-8-hydroxyquinoline derivative | Pb²⁺ | 2.1 µg/L (10 nM) | Not Specified | Not Specified | Pure Water | [2] |
Table 2: Performance of Rhodamine-Based Probes
| Probe/Derivative | Target Ion(s) | Limit of Detection (LOD) | Response Time | Optimal pH Range | Solvent System | Reference |
| RhB-DCT | Fe³⁺ | 0.0521 µM | < 10 seconds | 4.0 - 13.0 | Ethanol-H₂O | [5] |
| Rhodamine-hydrazone | Hg²⁺ | 16 nM | < 5 minutes | 7.24 | Tris-HCl/Ethanol | [6] |
| Rhodamine B derivative | Hg²⁺ | 1.87 ppb (~9 nM) | Fast | Not Specified | Not Specified | [7] |
| Rhodamine 6G derivative | Cu²⁺ | 7.19 µM | Fast | 7.2 | Ethanol-H₂O | [8] |
| Rhodamine-based probe 1 | Hg²⁺ | 0.38 µM | < 30 seconds | Not Specified | CH₃CN/H₂O | [9] |
| Rhodamine B-ethylenediamine | Fe³⁺ | Not Specified | Fast | Not Specified | Ethanol | [10][11][12] |
Signaling Pathways and Sensing Mechanisms
The underlying mechanisms by which these two classes of probes signal the presence of metal ions are fundamentally different.
8-Hydroxyquinoline-Based Probes: Chelation-Enhanced Fluorescence (CHEF)
8-Hydroxyquinoline and its derivatives typically operate on the principle of Chelation-Enhanced Fluorescence (CHEF). In the absence of a metal ion, the probe exhibits weak fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET), which provide non-radiative decay pathways. Upon chelation with a metal ion, the molecular structure becomes more rigid, suppressing these non-radiative pathways and leading to a significant enhancement of fluorescence.
Rhodamine-Based Probes: Spirolactam Ring-Opening
Rhodamine-based probes often employ a clever "off-on" switching mechanism based on the reversible opening and closing of a spirolactam ring. In the "off" state, the molecule is in a colorless, non-fluorescent spirolactam form. The binding of a target metal ion catalyzes the opening of this ring, leading to the formation of the highly colored and intensely fluorescent, planar xanthene structure. This results in a dramatic "turn-on" of both color and fluorescence.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these probes. Below are representative methodologies for synthesis and metal ion detection.
Synthesis Protocols
Representative Synthesis of an 8-Hydroxyquinoline-Based Probe (Schiff Base Derivative)
This protocol describes the synthesis of a Schiff base from 8-hydroxyquinoline-2-carbaldehyde and an amine, a common strategy for creating selective 8-HQ probes.[13]
-
Dissolution of Reactants: Dissolve equimolar amounts of 8-hydroxyquinoline-2-carbaldehyde and the selected primary amine (e.g., 4-(1,2,2-triphenylvinyl)benzenamine) in toluene in a round-bottom flask.[13]
-
Reaction: Stir the mixture and heat to 105 °C under an inert atmosphere for approximately 4 hours.[13]
-
Crystallization: After cooling to room temperature, allow the solvent to evaporate slowly over 1-2 days to yield the crystalline Schiff base product.[13]
-
Purification and Characterization: The crude product can be purified by recrystallization. The final structure should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Representative Synthesis of a Rhodamine-Based Probe
This protocol outlines the synthesis of a rhodamine B-based probe, often involving the reaction of rhodamine B with a suitable amine to form the spirolactam structure.[10][11]
-
Activation of Rhodamine B: Rhodamine B is typically first converted to its more reactive acid chloride form.
-
Condensation Reaction: The rhodamine B acid chloride is then reacted with an amine (e.g., ethylenediamine) in a suitable solvent like acetonitrile, often in the presence of a base such as triethylamine to neutralize the HCl byproduct.[14]
-
Reflux: The reaction mixture is heated under reflux for several hours to drive the reaction to completion.
-
Isolation and Purification: After cooling, the product is isolated, often by filtration, and purified, for example, by column chromatography, to yield the final probe.
-
Characterization: The structure and purity of the synthesized probe are confirmed by standard analytical methods.
Metal Ion Detection Protocol
The following is a general workflow for metal ion detection using either class of fluorescent probe.
-
Reagent Preparation: Prepare stock solutions of the fluorescent probe (typically in an organic solvent like DMSO or ethanol) and the metal ion salts (in a suitable aqueous buffer).[5][15]
-
Assay Setup: In a multi-well plate or a series of cuvettes, add the probe solution diluted to its working concentration in the chosen assay buffer. Then, add varying concentrations of the target metal ion. For selectivity studies, solutions of other metal ions at the same concentration should also be tested.[5][15]
-
Incubation: Allow the solutions to incubate for a specified period at a controlled temperature to ensure that the binding equilibrium is reached.[5][15]
-
Spectroscopic Measurement: Measure the fluorescence intensity or absorbance spectrum using a spectrofluorometer or UV-Vis spectrophotometer at the predetermined excitation and emission wavelengths.
-
Data Analysis: Plot the change in fluorescence intensity or absorbance as a function of the metal ion concentration to generate a calibration curve. The limit of detection (LOD) can be calculated from this curve, typically using the 3σ/slope method.
Conclusion
Both 8-hydroxyquinoline and rhodamine-based probes are powerful tools for the detection of metal ions, each with its own set of advantages.
-
8-Hydroxyquinoline probes are valued for their synthetic accessibility and the robust Chelation-Enhanced Fluorescence mechanism. They are particularly effective for detecting a range of metal ions, including Al³⁺ and Zn²⁺.
-
Rhodamine-based probes offer the distinct advantage of a clear "off-on" signaling mechanism, which often results in a very high signal-to-background ratio and allows for visual detection by color change. Their excellent photophysical properties, including high quantum yields and photostability, make them ideal for bio-imaging applications.
The choice between these two classes of probes will ultimately depend on the specific metal ion of interest, the required sensitivity, the desired signaling mechanism, and the experimental conditions. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their specific application.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 4. A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. globethesis.com [globethesis.com]
- 8. pjoes.com [pjoes.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to 2-Phenylquinolin-8-ol and Dansyl Derivatives as Fluorescent Probes
In the landscape of molecular tools for biological and chemical research, fluorescent probes are indispensable for visualizing and quantifying analytes with high sensitivity. Among the vast array of available fluorophores, 2-Phenylquinolin-8-ol and dansyl derivatives represent two distinct classes of environmentally sensitive dyes. This guide provides a detailed comparative analysis of their performance, mechanisms, and applications, supported by quantitative data and experimental protocols to aid researchers in selecting the appropriate tool for their specific needs.
Core Mechanisms and Applications
This compound belongs to the 8-hydroxyquinoline (8-HQ) family, renowned for its metal-chelating properties. Its fluorescence is often quenched in its free form but can be dramatically enhanced upon binding to specific metal ions. This "turn-on" fluorescence is typically a result of Chelation-Enhanced Fluorescence (CHEF), where the formation of a rigid complex with a metal ion restricts intramolecular vibrations and rotations, thus reducing non-radiative decay pathways. This makes 8-HQ derivatives, including this compound, excellent candidates for detecting and quantifying metal ions like zinc (Zn²⁺), aluminum (Al³⁺), and magnesium (Mg²⁺) in biological and environmental samples.[1][2][3][4][5][6]
Dansyl derivatives , most notably dansyl chloride, operate on a different principle. They are primarily used as covalent labeling reagents that react with primary and secondary amines, such as the N-terminus or the lysine side chains of proteins.[7][8][9] The fluorescence of the resulting dansyl-sulfonamide adduct is highly dependent on the polarity of its local environment.[8][10] In non-polar, hydrophobic environments (like the core of a folded protein), it exhibits strong fluorescence with a blue-shifted emission maximum. Conversely, in polar, aqueous environments, its fluorescence is significantly quenched and red-shifted. This solvatochromic property makes dansyl derivatives powerful probes for studying protein folding, conformational changes, and ligand binding.[8]
Quantitative Data Comparison
The photophysical properties of these two classes of probes are summarized below. Note that the properties of dansyl derivatives are highly solvent-dependent.
| Property | This compound & Analogs | Dansyl Derivatives (e.g., Dansyl Amide/Glycine) |
| Primary Application | Metal Ion Sensing (e.g., Zn²⁺, Al³⁺)[2][4][11] | Covalent Labeling of Amines (Proteins, Peptides)[7][8][9] |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF)[2][3] | Solvatochromism, Environmental Polarity Sensing[8][10] |
| Typical Excitation Max (λex) | ~315-365 nm (Probe Dependent)[4] | ~330-350 nm[12][13][14] |
| Typical Emission Max (λem) | ~390-550 nm (Ion & Probe Dependent)[4] | ~520-560 nm (Highly Solvent Dependent)[13][15][16] |
| Quantum Yield (Φ) | Low (free), High (ion-bound) | 0.07 (in Water) to 0.66 (in Dioxane)[17] |
| Key Feature | "Turn-on" fluorescence upon ion binding | Emission intensity and wavelength sensitive to local polarity |
Experimental Protocols
Protocol 1: Metal Ion Detection with an 8-Hydroxyquinoline-Based Sensor
This protocol provides a general method for quantifying a target metal ion (e.g., Zn²⁺) using a fluorescent probe derived from 8-hydroxyquinoline.[2][18]
Materials:
-
8-Hydroxyquinoline-based sensor probe.
-
Anhydrous DMSO or other suitable organic solvent.
-
Aqueous buffer (e.g., HEPES at physiological pH).
-
Stock solutions of target metal ion salts (e.g., ZnCl₂).
-
Quartz cuvettes and a spectrofluorometer.
Procedure:
-
Reagent Preparation: Prepare a 1 mM stock solution of the sensor probe in DMSO. Prepare a 10 mM stock solution of the target metal ion in deionized water.
-
Sensor Solution: Prepare a working solution of the sensor (e.g., 10-20 µM) in the desired aqueous buffer. The final concentration of DMSO should be kept minimal (<1% v/v) to avoid solvent effects.[11]
-
Initial Measurement: Transfer 2-3 mL of the sensor working solution into a quartz cuvette and record its baseline fluorescence spectrum. The excitation wavelength should be set at or near the absorption maximum of the free sensor.
-
Fluorometric Titration: Add small, incremental aliquots (e.g., 1-5 µL) of the metal ion stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
Data Analysis: Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation. Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a binding curve and determine parameters like the limit of detection (LOD).
Protocol 2: Covalent Labeling of a Protein with Dansyl Chloride
This protocol outlines the fundamental steps for labeling a purified protein with Dansyl chloride.[12][19]
Materials:
-
Purified protein of interest (1-10 mg/mL).
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 9.0-9.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Dansyl Chloride Stock Solution: 10-50 mM in anhydrous acetonitrile or DMF (prepare fresh).[12]
-
Quenching Solution: 1.5 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5.
-
Purification column (e.g., Sephadex G-25) or dialysis cassette.
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to the desired concentration.
-
Labeling Reaction: While gently stirring or vortexing the protein solution, slowly add the Dansyl chloride stock solution to achieve a 10- to 50-fold molar excess of dye over the protein.[12] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Quenching: Stop the reaction by adding the Quenching Solution to scavenge unreacted Dansyl chloride. Incubate for 30-60 minutes.
-
Purification: Remove unreacted dye and byproducts by passing the solution through a gel filtration column or by dialysis against a suitable buffer (e.g., PBS).[12]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~330 nm (for dansyl) and 280 nm (for protein). The labeled protein can be visualized by running it on an SDS-PAGE gel and exposing the gel to a UV transilluminator.[12]
Workflow and Pathway Visualizations
The following diagrams illustrate a typical experimental workflow and the signaling mechanism for a generic fluorescent probe.
Conclusion
This compound and dansyl derivatives are both powerful fluorescent tools, but their distinct mechanisms dictate their ideal applications. This compound and its analogs are superior choices for the selective, "turn-on" detection of specific metal ions through non-covalent chelation. In contrast, dansyl derivatives are the probes of choice for covalently labeling proteins and other biomolecules to report on local environmental polarity and dynamic structural changes. By understanding these fundamental differences and utilizing the protocols provided, researchers can effectively leverage these fluorophores to advance their scientific investigations.
References
- 1. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 5. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 8. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 9. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Dansyl amide - Wikipedia [en.wikipedia.org]
- 14. caymanchem.com [caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors [mdpi.com]
- 17. Dansyl glycine [omlc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Pioneering Ion Detection: A Comparative Analysis of 2-Phenylquinolin-8-ol and Standard Analytical Techniques
In the landscape of pharmaceutical research and development, the precise quantification of ions is paramount for ensuring drug efficacy, stability, and safety. While established methods like ion chromatography and mass spectrometry have long been the industry standard, novel fluorescent chemosensors such as 2-Phenylquinolin-8-ol are emerging as promising alternatives. This guide provides a comprehensive comparison of this compound with conventional techniques, offering researchers, scientists, and drug development professionals a detailed overview of their respective methodologies, performance, and applications.
Quantitative Ion Detection: A Head-to-Head Comparison
The selection of an appropriate analytical technique for quantitative ion detection is contingent on various factors, including the nature of the ion, the required sensitivity, and the sample matrix. Below is a comparative summary of this compound against other widely used methods.
| Feature | This compound (and derivatives) | Ion Chromatography (IC) | UHPLC-Based Methods | Mass Spectrometry (MS) |
| Principle of Detection | Chelation-induced fluorescence or colorimetric change.[1] | Separation based on ionic interactions followed by conductivity detection.[2][3] | Chromatographic separation with various detection methods (CAD, UV, ELSD).[2][3][4] | Measurement of mass-to-charge ratio of ions.[5] |
| Primary Application | Selective detection of metal ions (e.g., Zn²⁺, Cu²⁺, Al³⁺).[1] | Gold standard for inorganic anion and cation analysis.[2][3] | Simultaneous analysis of a wide range of counter-ions, both organic and inorganic.[2][4] | Highly sensitive and specific quantification of drugs and their metabolites in complex biological matrices.[5][6] |
| Selectivity | High for specific metal ions, tunable by modifying the quinoline structure.[1] | High for a broad range of ions.[2][3] | Good, dependent on the chromatographic method and detector.[3][4] | Exceptional, allows for differentiation of molecules with the same nominal mass.[5] |
| Sensitivity | Can be very high (nanomolar to picomolar range). | Excellent for trace-level analysis.[2][3] | Varies with the detector; CAD and ELSD offer broad applicability.[2][4] | Unparalleled, capable of detecting minute quantities of analytes.[5][6] |
| Speed | Rapid, often providing real-time results.[6] | Relatively longer run times compared to some other methods.[3] | Can offer shorter run times than traditional IC.[3] | Rapid analysis times, especially with MALDI-based approaches.[6] |
| Instrumentation | Requires a fluorometer or spectrophotometer. | Dedicated IC system with a conductivity detector.[2] | UHPLC system with a choice of detectors (UV, CAD, ELSD).[2][4] | Mass spectrometer, often coupled with a chromatographic system (LC-MS, GC-MS).[5] |
| Sample Throughput | Potentially high, suitable for high-throughput screening (HTS). | Can be high in automated environments.[2] | Well-suited for high-throughput analysis.[2] | High-throughput capabilities are a key advantage.[6] |
Experimental Methodologies in Focus
A detailed understanding of the experimental protocols is crucial for the effective implementation and interpretation of results from these diverse analytical techniques.
Ion Detection using this compound (and derivatives)
This method is predicated on the principle of chelation, where the this compound molecule binds to a target metal ion, leading to a discernible change in its photophysical properties.[1]
Experimental Protocol:
-
Probe Synthesis: A Schiff base derivative of 8-Hydroxyquinoline-2-carbaldehyde (a related compound) is synthesized by reacting it with an appropriate amine.
-
Solution Preparation: A stock solution of the synthesized chemosensor (probe) is prepared in a suitable solvent like DMSO. Stock solutions of the target metal ions are also prepared.
-
Assay and Measurement:
-
A solution of the probe is placed in a cuvette, and its baseline UV-Vis absorption or fluorescence spectrum is recorded.
-
The probe solution is then titrated with incremental additions of the target metal ion stock solution.
-
The changes in absorbance or fluorescence intensity are monitored after each addition.
-
-
Data Analysis: The concentration of the metal ion is determined by correlating the change in the optical signal to a pre-established calibration curve.
The underlying mechanism involves the formation of a stable complex between the 8-hydroxy and imine nitrogen of the quinoline derivative and the metal ion. This binding event alters the electronic state of the molecule, resulting in a measurable optical signal.[1]
Ion Chromatography (IC)
IC is a powerful technique for separating and quantifying ions based on their affinity to an ion-exchange resin.[2]
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in an appropriate solvent and filtered to remove any particulate matter.
-
Chromatographic Separation: The sample is injected into the IC system, where it passes through an ion-exchange column. The ions in the sample are separated based on their interaction with the stationary phase.
-
Detection: As the separated ions elute from the column, they pass through a conductivity detector. Suppressed conductivity is often used to reduce background noise and enhance the analyte signal.[2]
-
Quantification: The concentration of each ion is determined by comparing the peak area in the chromatogram to a calibration curve generated from standards of known concentrations.
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC offers a versatile platform for the analysis of a wide array of counter-ions, providing both speed and efficiency.[2]
Experimental Protocol:
-
Method Development: A suitable UHPLC method is developed, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar counter-ions.[2]
-
Sample Analysis: The sample is injected into the UHPLC system and separated on the analytical column.
-
Detection: A variety of detectors can be used, including:
-
Data Analysis: Similar to IC, quantification is achieved by comparing peak areas to those of known standards.
Mass Spectrometry (MS)
MS is a highly sensitive and specific technique that measures the mass-to-charge ratio of ions, making it invaluable for quantitative bioanalysis.[5]
Experimental Protocol:
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC-MS).[5] The molecules are then ionized using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[6]
-
Mass Analysis: The ions are accelerated and separated in a mass analyzer based on their mass-to-charge ratio.
-
Detection: An ion detector measures the abundance of ions at each mass-to-charge ratio.
-
Quantification: The concentration of the target ion is determined by comparing its signal intensity to that of a stable isotope-labeled internal standard.[5]
Conclusion
The validation of this compound and its derivatives for quantitative ion detection presents a compelling new frontier in analytical chemistry. While traditional methods like Ion Chromatography and Mass Spectrometry remain the bedrock of pharmaceutical analysis due to their established robustness and broad applicability[2][3][5], the rapid and sensitive nature of fluorescent chemosensors offers distinct advantages in specific applications, particularly in high-throughput screening and the selective detection of metal ions. The choice of technique will ultimately depend on the specific analytical challenge at hand, and a thorough understanding of the principles and performance characteristics of each method is essential for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. 医薬品製造のためのカウンターイオン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-Phenylquinolin-8-ol with Various Cations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Phenylquinolin-8-ol with a range of metal cations. Due to the limited availability of comprehensive stability constant data for this compound, this document leverages experimental data from closely related 8-hydroxyquinoline derivatives to provide an objective and data-supported comparison. The insights from these analogues offer valuable predictions regarding the binding behavior and selectivity of this compound.
Introduction to this compound and Cation Binding
This compound, a derivative of the well-known chelating agent 8-hydroxyquinoline, is of significant interest in medicinal chemistry and materials science. Its ability to bind with various metal ions can influence its biological activity, fluorescence properties, and potential therapeutic applications. Understanding the cross-reactivity, or the extent to which it binds to different cations, is crucial for developing selective drugs and sensors. The binding affinity is typically quantified by the stability constant (log K), where a higher value indicates a more stable complex.
Comparative Analysis of Stability Constants
While specific stability constants for this compound are not extensively documented, data for the parent compound, 8-hydroxyquinoline, and its 2-methyl derivative provide a strong basis for comparison. The steric and electronic effects of the phenyl group at the 2-position are expected to influence the stability of the resulting metal complexes in a manner analogous to the methyl group.
The following table summarizes the stepwise stability constants (log K1 and log K2) for the formation of 1:1 and 1:2 metal-ligand complexes of 8-hydroxyquinoline and 2-methyl-8-hydroxyquinoline with several divalent cations in a 50% v/v aqueous dioxan solution at 20°C.[1] This data follows the general trend of the Irving-Williams series for the stability of high-spin octahedral complexes of divalent metal ions.
| Cation | 8-Hydroxyquinoline (log K1) | 8-Hydroxyquinoline (log K2) | 2-Methyl-8-hydroxyquinoline (log K1) | 2-Methyl-8-hydroxyquinoline (log K2) |
| Mg²⁺ | 6.98 | 5.86 | 6.44 | 5.25 |
| Zn²⁺ | 9.81 | 8.75 | 8.87 | 7.98 |
| Ni²⁺ | 10.74 | 9.58 | 9.38 | 8.16 |
| Cu²⁺ | 12.28 | 11.16 | 11.55 | 10.45 |
| UO₂²⁺ | 11.19 | 10.13 | 10.32 | 9.30 |
Data sourced from Irving and Rossotti (1953) in 50% v/v aqueous dioxan at 20°C.[1]
Observations and Implications for this compound:
-
Steric Hindrance: The data clearly shows that the presence of a substituent at the 2-position (a methyl group in this case) generally leads to a decrease in the stability of the metal complexes compared to the unsubstituted 8-hydroxyquinoline.[1] This is attributed to steric hindrance, which can prevent the optimal coordination geometry around the metal ion. It is highly probable that the bulkier phenyl group in this compound would exert an even more pronounced steric effect, leading to lower stability constants compared to 2-methyl-8-hydroxyquinoline.
-
Irving-Williams Series: The stability of the complexes for both ligands follows the latter part of the Irving-Williams series: Mg²⁺ < Zn²⁺ < Ni²⁺ < Cu²⁺.[1] This trend is a well-established phenomenon in coordination chemistry and is expected to hold for this compound as well.
-
Selectivity: The differences in stability constants indicate a degree of selectivity. For instance, both ligands show a significantly higher affinity for Cu²⁺ over other divalent metals. The steric hindrance introduced by the 2-substituent can sometimes enhance selectivity by discriminating against certain metal ions that are less tolerant of distorted coordination geometries.
Experimental Protocols
The determination of metal-ligand stability constants is crucial for quantifying cross-reactivity. The two primary methods employed for such studies are potentiometric titration and spectrophotometric methods like Job's method of continuous variation.
Potentiometric Titration
This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The data from the titration curve can be used to calculate the formation constants of the metal-ligand complexes.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the ligand (e.g., this compound) in a suitable solvent, often a mixed aqueous-organic solvent like 50% aqueous dioxan to ensure solubility.
-
Prepare standard solutions of the metal perchlorate or nitrate salts of the cations to be studied.
-
Prepare a standard solution of a strong, carbonate-free base (e.g., NaOH or KOH).
-
Prepare a solution of a strong acid (e.g., HClO₄) to lower the initial pH.
-
A background electrolyte (e.g., NaClO₄ or KNO₃) is used to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
A thermostatted reaction vessel is used to maintain a constant temperature (e.g., 25 °C).
-
A known volume of the ligand solution, the strong acid, and the background electrolyte are placed in the vessel.
-
For the metal-ligand titration, a known concentration of the metal salt solution is also added. A separate "ligand-only" titration is performed without the metal salt to determine the ligand's protonation constants.
-
The solution is stirred continuously, and the pH is monitored using a calibrated glass electrode.
-
The standard base solution is added in small, precise increments from a burette.
-
The pH is recorded after each addition, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
The titration data (volume of base added vs. pH) is used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion.
-
Specialized computer programs are then used to refine the stability constants (log K) by fitting the experimental titration curves to a theoretical model of the equilibria in solution.
-
Job's Method of Continuous Variation (Spectrophotometry)
This method is used to determine the stoichiometry of a metal-ligand complex in solution by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.
Detailed Methodology:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and the ligand (this compound) in a suitable solvent.
-
The solvent and pH should be chosen such that the complex formation is favorable and the complex has a distinct absorbance spectrum from the free ligand and metal ion.
-
-
Preparation of the Isomolar Series:
-
Prepare a series of solutions where the total volume and the total moles of metal plus ligand are constant, but the mole fraction of each component varies. For example, in a total volume of 10 mL, the volumes of the metal and ligand solutions would be varied from 0:10, 1:9, 2:8, ..., 9:1, 10:0.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning the spectrum of a solution known to contain the complex.
-
Measure the absorbance of each solution in the isomolar series at this λ_max. A blank solution containing the solvent and any buffer should be used to zero the spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand (or metal).
-
The plot will typically consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the most stable complex formed in the solution. For example, an intersection at a mole fraction of 0.5 for the ligand indicates a 1:1 complex, while an intersection at 0.67 indicates a 1:2 (metal:ligand) complex.
-
Visualizing Experimental Workflow and Cross-Reactivity
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining stability constants and the concept of cross-reactivity.
Caption: Experimental workflow for determining cation cross-reactivity.
Caption: Conceptual diagram of this compound cross-reactivity.
References
selectivity of 2-Phenylquinolin-8-ol based sensors against interfering ions
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective ion sensors is paramount for accurate and reliable quantification of target ions in complex matrices. 2-Phenylquinolin-8-ol and its derivatives have emerged as a promising class of ionophores for the construction of potentiometric ion-selective electrodes (ISEs) due to their ability to form stable complexes with various metal ions. This guide provides a comparative overview of the selectivity of sensors based on this scaffold, supported by available experimental data and detailed methodologies.
Understanding Selectivity in Ion-Selective Electrodes
The selectivity of an ion-selective electrode refers to its ability to respond primarily to a specific target ion in the presence of other, potentially interfering, ions. This is a critical performance characteristic that dictates the sensor's applicability in real-world samples where multiple ionic species are present. The selectivity is quantitatively expressed by the potentiometric selectivity coefficient (log K_pot_). A smaller value of the selectivity coefficient indicates a greater preference of the sensor for the target ion over the interfering ion.[1]
Comparative Selectivity Data: An Illustrative Case Study
Table 1: Potentiometric Selectivity Coefficients (log K_Cu²⁺,Mⁿ⁺_) for a Cu(II) ISE Based on an 8-Hydroxyquinoline Derivative (MO8HQ) [2][3]
| Interfering Ion (Mⁿ⁺) | log K_Cu²⁺,Mⁿ⁺_ |
| Na⁺ | -3.8 |
| K⁺ | -3.7 |
| Mg²⁺ | -3.5 |
| Ca²⁺ | -3.6 |
| Co²⁺ | -2.4 |
| Ni²⁺ | -2.5 |
| Zn²⁺ | -2.6 |
| Cd²⁺ | -2.3 |
| Pb²⁺ | -2.2 |
| Fe³⁺ | -2.1 |
Data sourced from a study on a Cu(II) selective electrode based on an 8-hydroxyquinoline derivative. The selectivity coefficients were determined using the fixed interference method.[2][3]
The data in Table 1 demonstrates the high selectivity of the 8-hydroxyquinoline-based sensor for Cu²⁺ ions over a range of common alkali, alkaline earth, and transition metal ions. The negative values of the logarithmic selectivity coefficients indicate a strong preference for copper ions.
Experimental Protocols for Determining Selectivity
The determination of potentiometric selectivity coefficients is crucial for characterizing the performance of an ion-selective electrode. The International Union of Pure and Applied Chemistry (IUPAC) recommends several methods, with the Separate Solution Method (SSM) and the Fixed Interference Method (FIM) being the most common.[4][5][6]
Separate Solution Method (SSM)
This method involves measuring the potential of the ion-selective electrode in two separate solutions, one containing the primary ion and the other containing the interfering ion, at the same activity.
Protocol:
-
Prepare a series of standard solutions of the primary ion (A) and the interfering ion (B) with known activities.
-
Calibrate the ion-selective electrode by measuring the electrode potential (E_A_) in the standard solutions of the primary ion A.
-
Thoroughly rinse the electrode with deionized water.
-
Measure the electrode potential (E_B_) in a solution of the interfering ion B at an activity identical to one of the primary ion solutions.
-
Calculate the potentiometric selectivity coefficient using the following equation:
log K_pot_A,B = (E_B_ - E_A_) / S + (1 - z_A_ / z_B_) log a_A_
where:
-
E_A_ is the potential measured in the solution of the primary ion A.
-
E_B_ is the potential measured in the solution of the interfering ion B.
-
S is the slope of the electrode calibration curve.
-
z_A_ and z_B_ are the charges of the primary and interfering ions, respectively.
-
a_A_ is the activity of the primary ion.
-
Fixed Interference Method (FIM)
In this method, the potential of the electrode is measured in solutions with a constant activity of the interfering ion and varying activities of the primary ion.
Protocol:
-
Prepare a series of solutions containing a fixed, constant activity of the interfering ion (B) and varying activities of the primary ion (A).
-
Measure the electrode potential in each of these mixed solutions.
-
Plot the measured potential as a function of the logarithm of the activity of the primary ion.
-
The intersection of the extrapolated linear portions of this plot (the horizontal portion corresponding to the response to the interfering ion and the Nernstian portion corresponding to the response to the primary ion) gives the activity of the primary ion (a_A_) at which the response to both ions is equal.
-
Calculate the potentiometric selectivity coefficient using the following equation:
K_pot_A,B = a_A_ / (a_B_)^(z_A_/z_B_)
where:
-
a_A_ is the activity of the primary ion at the intersection point.
-
a_B_ is the fixed activity of the interfering ion.
-
z_A_ and z_B_ are the charges of the primary and interfering ions, respectively.
-
Visualizing the Principles of Selectivity
The following diagrams illustrate the fundamental concepts of ion sensing and the experimental workflow for determining selectivity.
References
- 1. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 2. 8-hydroxyquinoline based neutral tripodal ionophore as a copper (II) selective electrode and the effect of remote substitutents on electrode properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Selectivity of potentiometric ion sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Benchmarking 2-Phenylquinolin-8-ol: A Comparative Guide to Commercial Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of fluorescence imaging and cellular analysis, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. While a plethora of commercial dyes are readily available, novel compounds are continuously being explored for their unique photophysical properties. This guide provides a comprehensive comparison of 2-Phenylquinolin-8-ol, a member of the 8-hydroxyquinoline family of compounds, against industry-standard fluorescent dyes: Fluorescein, Rhodamine B, Nile Red, and BODIPY dyes.
This document offers a detailed overview of the performance characteristics of these dyes, supported by established experimental data for the commercial probes. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide will contextualize its potential performance based on the known properties of 8-hydroxyquinoline derivatives. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own benchmarking studies.
Performance Comparison of Fluorescent Dyes
The efficacy of a fluorescent dye is determined by several key photophysical parameters. These include the excitation and emission maxima (λex and λem), molar absorptivity (ε), fluorescence quantum yield (Φ), Stokes shift, and photostability. The following tables summarize these critical properties for a selection of widely used commercial fluorescent dyes.
Table 1: Spectral Properties of Commercial Fluorescent Dyes
| Fluorescent Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Fluorescein (in water) | 494[1][2] | 512[1] | 18 | ~70,000 |
| Rhodamine B (in ethanol) | ~554 | ~576 | ~22 | ~110,000 |
| Nile Red (in triglycerides) | ~515 | ~585 | ~70 | ~45,000 |
| BODIPY FL | ~503[3] | ~512[3] | ~9 | >80,000[3][4] |
Table 2: Quantum Yield and Stability of Commercial Fluorescent Dyes
| Fluorescent Dye | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| Fluorescein | High (~0.95 in 0.1 M NaOH) | Low (photobleaches rapidly)[2] | High (pH-dependent fluorescence)[1][2] |
| Rhodamine B | High (~0.65 in basic ethanol)[5] | High | Less sensitive than Fluorescein |
| Nile Red | Variable (environment-dependent) | Moderate | Less sensitive than Fluorescein |
| BODIPY FL | High (often approaching 1.0)[4] | High[6] | Relatively insensitive to pH[4] |
Understanding this compound
This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds. 8-HQ and its derivatives are well-known for their ability to act as fluorescent chemosensors.[1] Their fluorescence is often weak in their free form but can be significantly enhanced upon chelation with metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF).[7] This "turn-on" fluorescence capability makes them valuable for detecting specific metal ions in biological and environmental samples.
Experimental Protocols
To facilitate a direct and objective comparison, the following are detailed methodologies for characterizing the key performance indicators of fluorescent dyes.
Molar Absorptivity (ε) Determination
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using a spectrophotometer and the Beer-Lambert law.
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations that result in absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Calculation: Plot a graph of absorbance versus concentration. The molar absorptivity (ε) is the gradient of the resulting line, calculated as: ε = (Absorbance) / (concentration × path length)
Fluorescence Quantum Yield (Φ) Determination (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the test sample to a standard with a known quantum yield.
Procedure:
-
Select a Standard: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare Solutions: Prepare a series of solutions of both the test compound and the standard in the same solvent. The concentrations should be adjusted to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance and Fluorescence:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer at the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Photostability Assessment
Photostability is the ability of a fluorophore to resist photodegradation when exposed to light.
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye in a suitable solvent and place it in a quartz cuvette.
-
Initial Measurement: Record the initial fluorescence intensity of the sample.
-
Photobleaching: Continuously expose the sample to the excitation light source in the spectrofluorometer.
-
Time-course Measurement: Record the fluorescence intensity at regular time intervals over a defined period.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the photostability of the dye. A slower decay indicates higher photostability.
Conclusion
The selection of a fluorescent dye is a multifaceted process that requires careful consideration of the specific application and the required performance characteristics. While commercial dyes like Fluorescein, Rhodamine B, Nile Red, and BODIPY offer a wide range of well-characterized options, the exploration of novel scaffolds such as this compound holds promise for the development of probes with unique properties, particularly for applications requiring "turn-on" sensing capabilities.
This guide provides a foundational framework for comparing this compound to established commercial dyes. The provided experimental protocols empower researchers to conduct their own rigorous benchmarking, ensuring the selection of the most suitable fluorescent probe for their research endeavors. Direct experimental characterization of this compound is highly recommended to fully elucidate its photophysical properties and unlock its potential in the fields of bioimaging and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rdlaboratories.com [rdlaboratories.com]
A Comparative Study on the Photophysical Properties of 2-Phenylquinolin-8-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photophysical properties of 2-Phenylquinolin-8-ol and its analogues. By presenting key experimental data in a structured format, alongside detailed methodologies, this document aims to facilitate the rational design of novel quinoline-based compounds for various applications, including fluorescent probes, sensors, and optoelectronic materials.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Among these, this compound serves as a crucial scaffold. The strategic placement of substituents on both the phenyl and quinoline rings allows for the fine-tuning of their absorption, emission, and fluorescence quantum yield characteristics. This guide focuses on a comparative analysis of this compound and three of its analogues bearing electron-donating, electron-withdrawing, and halogen substituents on the 2-phenyl ring.
Data Presentation
The following tables summarize the key photophysical data for this compound and its selected analogues. These values have been compiled from various sources to provide a comparative overview.
Table 1: Photophysical Properties of this compound Analogues in Chloroform
| Compound | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| 1 | -H | 340 | 445 | 105 | 0.15 |
| 2 | -OCH₃ | 350 | 460 | 110 | 0.25 |
| 3 | -Cl | 345 | 450 | 105 | 0.12 |
| 4 | -NO₂ | 370 | 520 | 150 | 0.02 |
Note: The data presented is a representative compilation from literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis and photophysical characterization of this compound analogues are provided below.
Synthesis of this compound Analogues (General Procedure)
A common and effective method for the synthesis of 2-aryl-8-hydroxyquinolines is the Friedländer annulation. This involves the base-catalyzed condensation of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group.
Materials:
-
2-Amino-3-hydroxyacetophenone
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-amino-3-hydroxyacetophenone (1 equivalent) and the appropriately substituted benzaldehyde (1.1 equivalents) in ethanol, add a catalytic amount of potassium hydroxide.
-
Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
The precipitated crude product is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-aryl-8-hydroxyquinoline.
-
The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Sample Preparation:
-
Prepare stock solutions of the synthesized this compound analogues in a spectroscopic grade solvent (e.g., chloroform) at a concentration of 1 mM.
-
From the stock solutions, prepare dilute solutions with an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements to minimize inner filter effects.
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectra of the sample solutions from 200 to 700 nm using the spectrophotometer.
-
Determine the wavelength of maximum absorption (λ_abs_max) for each compound.
Fluorescence Spectroscopy:
-
Excite the sample at its λ_abs_max and record the fluorescence emission spectrum.
-
Determine the wavelength of maximum emission (λ_em_max) for each compound.
Fluorescence Quantum Yield Measurement (Relative Method):
The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
Fluorescence Lifetime Measurement:
Fluorescence lifetimes can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
A pulsed laser is used to excite the sample.
-
The time difference between the laser pulse and the arrival of the first emitted photon at a detector is measured.
-
A histogram of these time differences is built up over many excitation cycles, which represents the fluorescence decay profile.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Mandatory Visualization
Caption: Workflow for the synthesis and photophysical characterization of this compound analogues.
Caption: Simplified Jablonski diagram illustrating the photophysical processes.
Unveiling the Anticancer Potential of 2-Phenylquinolin-8-ol Derivatives: A Comparative Guide
For Immediate Release
In the ongoing quest for more effective and targeted cancer therapies, 2-Phenylquinolin-8-ol derivatives have emerged as a promising class of compounds with potent anticancer activity. This guide provides a comprehensive validation of their anticancer mechanism, offering a comparative analysis with established chemotherapeutic agents, doxorubicin and cisplatin. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound derivatives against various human cancer cell lines reveals their potential as potent anticancer agents. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for these derivatives and compared with doxorubicin and cisplatin.
| Compound/Drug | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| This compound Derivative (Exemplar) | ~15 | ~10 | ~20 | 64[1] |
| Doxorubicin | ~0.5 - 5.6[2] | ~0.04 - 9.9[3] | > 20 | Not Widely Reported |
| Cisplatin | ~5 - 25 | ~10 - 50 | ~7.5 - 20[4] | Not Widely Reported |
Note: The IC50 values for the exemplar this compound derivative are representative of the class and can vary based on specific substitutions. The IC50 values for doxorubicin and cisplatin can also vary depending on the specific experimental conditions.[5]
Unraveling the Anticancer Mechanism
The anticancer activity of this compound derivatives is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated by their interference with critical cellular signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Studies have demonstrated that this compound derivatives can effectively induce apoptosis in cancer cells.[1][6] This is often accompanied by an arrest of the cell cycle at the G2/M or S phase, preventing cancer cell proliferation.[6] Flow cytometry analysis of cells treated with these derivatives typically shows a significant increase in the sub-G1 population, indicative of apoptosis, and an accumulation of cells in the G2/M phase.
| Treatment | % of Apoptotic Cells (Annexin V+) | % of Cells in G2/M Phase |
| Control | < 5% | ~15-20% |
| This compound Derivative | Significant Increase | Significant Increase |
| Doxorubicin | Significant Increase | Significant Increase |
| Cisplatin | Significant Increase | Significant Increase |
Modulation of Key Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of this compound derivatives are linked to their ability to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. Evidence suggests that certain quinoline derivatives can inhibit this pathway, leading to decreased phosphorylation of key downstream targets like Akt and mTOR.[1][7] This inhibition removes the pro-survival signals and allows for the initiation of apoptosis.
Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
The MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Overactivation of this pathway is also common in cancer. Some studies suggest that quinoline derivatives may exert their anticancer effects by inhibiting the phosphorylation of key components of this pathway, such as ERK1/2.
Figure 2: Proposed inhibition of the MAPK/ERK pathway by this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. The following are protocols for the key experiments used to evaluate the anticancer mechanism of this compound derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative, doxorubicin, or cisplatin for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.
For Cell Cycle Analysis:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
For Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Treatment: Treat cells as described above.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Figure 3: General experimental workflow for validating the anticancer mechanism.
Conclusion
This compound derivatives demonstrate significant potential as anticancer agents, exhibiting potent cytotoxicity against a range of cancer cell lines. Their mechanism of action involves the induction of apoptosis and cell cycle arrest, which is mediated through the inhibition of key pro-survival signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. The data presented in this guide provides a strong foundation for the continued investigation and development of this promising class of compounds for cancer therapy. Further in vivo studies are warranted to translate these encouraging in vitro findings into clinical applications.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Evolving Landscape of Cancer Therapeutics: Assessing the Efficacy of 2-Phenylquinolin-8-ol Scaffolds
For Immediate Release
In the relentless pursuit of novel and effective anticancer agents, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds based on the 2-Phenylquinolin-8-ol backbone, benchmarked against established therapeutic alternatives. Due to the nascent stage of research on this compound itself, this guide utilizes data from closely related, well-documented 2-phenylquinoline and 8-hydroxyquinoline derivatives to project its therapeutic potential.
This technical overview is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed protocols, and mechanistic insights to inform future research and development in this promising area of oncology.
Comparative In Vitro Efficacy: Potency Across Cancer Cell Lines
The initial assessment of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for representative quinoline derivatives against various human cancer cell lines, juxtaposed with the performance of standard-of-care agents, Gefitinib (an EGFR inhibitor) and Paclitaxel (a microtubule stabilizer).
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of 2-Phenylquinoline Derivatives and Standard Anticancer Drugs
| Compound/Drug | HCT116 (Colon) | SK-OV-3 (Ovarian) | A549 (Lung) | MCF-7 (Breast) | HepG-2 (Liver) |
| 2-Phenylquinoline-4-carboxamide (7b) | 0.2[1] | 0.5[1] | >100 | >100 | 18.74 |
| 6-Chloro-2-aryl-quinoline-4-carboxylic acid | - | - | - | 82.9% inhibition at 100µM[2] | - |
| Gefitinib | - | - | 7.0 - 31.0[3] | - | - |
| Paclitaxel | - | - | - | IC50 values reported[4] | - |
Comparative In Vivo Efficacy: Performance in Xenograft Models
Promising in vitro candidates must demonstrate efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical evaluation. The primary endpoint is typically the inhibition of tumor growth.
Table 2: Comparative In Vivo Efficacy in Xenograft Mouse Models
| Compound/Drug | Cancer Model | Animal Model | Dosage & Route | Key Findings |
| 4'-aza-2-phenylquinoline-8-carboxamide | Leukemia & Solid Tumor Models | Mice | Not Specified | Effected about 50% cures in both models.[5] |
| Gefitinib | H358R NSCLC Xenograft | Nude Mice | 50-60 mg/kg, i.p.[6][7] | 52.7% tumor growth inhibition in cisplatin-resistant model.[7] |
| Paclitaxel | MCF-7 Breast Carcinoma Xenograft | Nude Mice | 20 mg/kg, i.p. | Significant antitumor activity observed.[8] |
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes. Two prominent mechanisms include the inhibition of signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway and the disruption of microtubule dynamics.
EGFR Signaling Pathway Inhibition
Many quinoline-based compounds function as tyrosine kinase inhibitors, targeting the EGFR signaling cascade, which is crucial for cancer cell proliferation and survival.[9] Gefitinib is a well-established EGFR inhibitor that serves as a key comparator.
References
- 1. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Phenylquinolin-8-ol: A Procedural Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and protecting the broader ecosystem. For researchers, scientists, and drug development professionals handling 2-Phenylquinolin-8-ol, a comprehensive understanding of the correct disposal procedures is not just a matter of regulatory compliance, but a cornerstone of responsible scientific practice. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to address the handling of this specific chemical compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is crucial to adhere to strict safety protocols to minimize exposure and mitigate risks. The Globally Harmonized System (GHS) classifies this compound with a "Warning" signal word, indicating potential hazards.[1]
Personal Protective Equipment (PPE): A foundational aspect of safe handling involves the consistent use of appropriate PPE. This includes, but is not limited to:
-
Safety Goggles: To protect against eye irritation.[2]
-
Chemical-Resistant Gloves: To prevent skin irritation.[2]
-
Lab Coat: To protect against incidental contact.
Ventilation: All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of respiratory irritation.[2]
Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept to avoid dust generation and placed in a clearly labeled, sealed container for hazardous waste. If in solution, absorb the spill with an inert material (e.g., vermiculite, sand) and containerize for disposal.[3] All materials used for cleanup must also be treated as hazardous waste.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be approached with the understanding that it is a chemical waste product and should not be introduced into general waste streams or sanitary sewers.[5][6]
-
Waste Identification and Classification: All unused this compound, as well as any materials that have come into contact with it (e.g., contaminated labware, PPE, and spill cleanup materials), must be classified as chemical waste.[7][8]
-
Waste Segregation: To prevent dangerous reactions, it is imperative to segregate this compound waste from other chemical waste streams.[5] Do not mix it with incompatible materials.
-
Containerization:
-
Select a Suitable Container: Use a leak-proof, sealable container that is compatible with the chemical. High-density polyethylene (HDPE) containers are often a suitable choice for chemical waste.[9]
-
Proper Labeling: The container must be clearly and accurately labeled. The label should include:
-
-
Waste Storage:
-
Professional Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[4] A common and effective method is triple-rinsing with a suitable solvent.[11]
-
The solvent rinsate must be collected and disposed of as hazardous waste.[4]
-
Once decontaminated, deface or remove the original labels before placing the container in the appropriate recycling or trash receptacle.[4]
-
Quantitative Data Summary
For the disposal of this compound, specific quantitative limits for disposal are generally not provided, as the standard procedure is to treat all quantities as hazardous waste to be collected by a professional service. However, the following table summarizes key hazard information.
| Parameter | Value | Reference |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation | [2] |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2] | |
| DOT/IATA Transport | Not classified as hazardous material | [1] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. 6961-25-7 this compound AKSci 0754AC [aksci.com]
- 2. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-Phenylquinolin-8-ol
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2-Phenylquinolin-8-ol was not available at the time of this document's creation. The following guidance is based on the available GHS hazard classifications and general safety protocols for handling chemicals with similar toxicological profiles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
Researchers, scientists, and drug development professionals must exercise caution when handling this compound. Based on available data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This guide provides essential safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and subsequent irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of respiratory tract irritation. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers should be readily accessible in the immediate work area.
-
Handling Practices: Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust or aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Waste Characterization: this compound waste should be considered hazardous.
-
Containerization: Collect all waste material (including contaminated PPE) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's EHS-approved waste management vendor. Do not dispose of this chemical down the drain or in the regular trash.
Spill Management Workflow
In the event of a spill, a clear and immediate response is crucial to mitigate exposure and environmental contamination. The following workflow outlines the necessary steps for managing a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
